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  • Product: 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
  • CAS: 1282549-26-1

Core Science & Biosynthesis

Foundational

chemical structure and physicochemical properties of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Executive Overview In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is paramount for optimizing target affinity and metabolic stability. 1-(5-Methoxypyridin-2-yl)cyclopropa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the strategic incorporation of conformationally restricted motifs is paramount for optimizing target affinity and metabolic stability. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid represents an advanced, highly versatile building block. By fusing a basic pyridine pharmacophore with a cyclopropane ring and a carboxylic acid, this molecule serves as a rigidified bioisostere for aryl-acetic acids and unnatural amino acids.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive analysis of this compound. This guide details its physicochemical profile, the mechanistic rationale behind its structural features, and a self-validating synthetic protocol designed for high-yield isolation.

Structural & Physicochemical Profiling

Understanding the fundamental properties of a building block is the first step in predicting its behavior in complex biological systems and synthetic workflows. The physicochemical profile of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid makes it highly compliant with Lipinski’s Rule of Five, ensuring its suitability for orally bioavailable drug candidates.

Quantitative Data Summary
PropertyValueMechanistic Implication
Molecular Formula C₁₀H₁₁NO₃Standard low-molecular-weight fragment.
Molecular Weight 193.20 g/mol Highly ligand-efficient; leaves ample MW budget for further elaboration.
Topological Polar Surface Area (TPSA) 59.42 ŲOptimal for membrane permeability; balances aqueous solubility and lipophilicity.
Predicted LogP ~1.40Favorable lipophilicity, comparable to its commercially available 5-fluoro analog[1].
H-Bond Donors (HBD) 1Provided by the carboxylic acid (-OH).
H-Bond Acceptors (HBA) 4Pyridine N, Methoxy O, and Carboxylate (C=O, -OH).
Rotatable Bonds 3High rigidity; minimizes entropic penalty upon target binding.
Estimated pKa (Zwitterionic) COOH: ~3.8 Pyridine NH⁺: ~5.2Isoelectric point (pI) ≈ 4.5. Critical for self-validating isolation protocols.

Medicinal Chemistry Rationale

The architectural design of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is not arbitrary; every functional group serves a distinct purpose in structure-activity relationship (SAR) optimization. Similar pyridyl-cyclopropane motifs have been successfully deployed in the development of T-type calcium channel antagonists and kinase inhibitors[2].

  • Conformational Restriction (The Cyclopropane Ring): Standard methylene linkers (e.g., in aryl-acetic acids) suffer from high rotational freedom, leading to a significant entropic penalty when the drug binds to its target. The cyclopropane ring locks the dihedral angle between the pyridine ring and the carboxylic acid. Furthermore, it eliminates the acidic alpha-protons, completely blocking metabolic alpha-oxidation and racemization.

  • Electronic Modulation (The 5-Methoxy Group): The methoxy group at the 5-position acts as an electron-donating group via resonance. This slightly increases the electron density on the pyridine nitrogen, elevating its pKa and strengthening its capacity as a hydrogen-bond acceptor.

Pharmacophore Ligand 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid HBD Carboxylate (Anion) Ionic/H-Bond Acceptor Ligand->HBD Salt Bridge / H-Bond Lipo Cyclopropane Ring Hydrophobic Vector Ligand->Lipo Van der Waals HBA Pyridine Nitrogen H-Bond Acceptor Ligand->HBA H-Bonding Methoxy Methoxy Group Steric/Electronic Modulator Ligand->Methoxy Pocket Filling

Fig 1: Pharmacophore mapping and target interaction vectors of the compound.

Synthetic Strategy & Mechanistic Rationale

While classical syntheses of cyclopropanecarboxylic acids rely on the alkylation of arylacetonitriles with 1,2-dibromoethane, the electron-rich nature of the 5-methoxypyridine ring makes traditional Nucleophilic Aromatic Substitution (SNAr) challenging.

To ensure a robust, scalable, and high-yielding process, we employ a modern Palladium-Catalyzed Alpha-Arylation of cyclopropanecarbonitrile, followed by a harsh alkaline hydrolysis. This route is highly efficient for synthesizing sterically hindered pyridine derivatives[3].

SynthRoute SM1 2-Bromo-5-methoxypyridine Cond1 Pd2(dba)3, Xantphos NaHMDS, Toluene, 80°C (Alpha-Arylation) SM1->Cond1 SM2 Cyclopropanecarbonitrile SM2->Cond1 Int1 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carbonitrile Cond1->Int1 Cond2 NaOH (aq), EtOH Reflux, 24h (Nitrile Hydrolysis) Int1->Cond2 Target 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid Cond2->Target

Fig 2: Two-step synthetic workflow utilizing Pd-catalyzed alpha-arylation and hydrolysis.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. By leveraging the specific physicochemical properties of the intermediates and the final product, the protocol ensures high purity without the need for exhaustive chromatography.

Step 1: Synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carbonitrile
  • Causality & Design: NaHMDS is selected as the base because its pKa (~26) is sufficient to quantitatively deprotonate cyclopropanecarbonitrile without acting as a competing nucleophile. The bidentate ligand Xantphos is critical here; its wide bite angle strongly accelerates the reductive elimination step in the catalytic cycle, overcoming the steric bulk of the cyclopropane ring.

  • Procedure:

    • Charge an oven-dried flask with 2-bromo-5-methoxypyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) under an argon atmosphere.

    • Add anhydrous toluene, followed by cyclopropanecarbonitrile (1.2 eq).

    • Dropwise add a 1M solution of NaHMDS in THF (1.5 eq) at room temperature.

    • Heat the reaction mixture to 80°C for 12 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The disappearance of the starting bromide mass validates the completion of the oxidative addition/reductive elimination cycle.

    • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via a short silica plug to yield the intermediate nitrile.

Step 2: Hydrolysis to the Carboxylic Acid (Zwitterionic Isolation)
  • Causality & Design: Nitriles adjacent to a quaternary carbon (especially a cyclopropane) are notoriously resistant to hydrolysis due to severe steric shielding. Harsh conditions (10M NaOH, reflux) are mandatory to drive the reaction through the primary amide intermediate to the final carboxylate. The isolation step is a self-validating pH adjustment: by carefully titrating the aqueous phase to pH 4.5 (the calculated isoelectric point of the molecule), the compound forms a neutral zwitterion, minimizing its aqueous solubility and forcing it to precipitate.

  • Procedure:

    • Suspend the intermediate nitrile (1.0 eq) in a 1:1 mixture of Ethanol and 10M aqueous NaOH.

    • Reflux the mixture vigorously at 100°C for 24–48 hours.

    • IPC: Monitor via LC-MS. Ensure complete disappearance of both the nitrile and the intermediate primary amide mass.

    • Cool the mixture to 0°C. Extract once with diethyl ether to remove unreacted starting materials and non-polar impurities (discard the organic layer).

    • Carefully acidify the aqueous layer using 2M HCl while monitoring with a calibrated pH meter. Stop exactly at pH 4.5 .

    • A white to off-white precipitate will form immediately as the zwitterion crashes out of solution.

    • Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford pure 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid.

References

  • 1-(5-Fluoropyridin-2-yl)cyclopropanecarboxylic acid | ChemScene. ChemScene Chemical Database.[1]

  • 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | CymitQuimica. CymitQuimica Catalog.[3]

  • US7875636B2 - Pyridyl amide T-type calcium channel antagonists - Google Patents. United States Patent and Trademark Office.[2]

Sources

Exploratory

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid H-NMR and C-NMR chemical shifts

An In-Depth Technical Guide to the Structural Elucidation of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter complex heterocyclic building blocks that require rigorous structural validation. Among these, 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid stands out as a highly valuable pharmacophore. This motif is frequently integrated into the design of phosphodiesterase 10A (PDE10A) inhibitors, which are actively investigated for the treatment of schizophrenia and other central nervous system (CNS) disorders[1].

The 1,1-disubstituted cyclopropane ring provides rigid conformational restriction, improving metabolic stability compared to linear alkyl chains, while the 5-methoxypyridine moiety is critical for engaging specific binding pockets (such as the Tyr683 residue in the PDE10A enzyme)[1].

This whitepaper provides a comprehensive, self-validating methodology for the Nuclear Magnetic Resonance (NMR) structural elucidation of this compound, detailing the causality behind experimental choices and providing empirical 1 H and 13 C NMR chemical shift assignments.

Experimental Methodology & Self-Validating Protocols

To ensure absolute data integrity, the NMR acquisition must function as a self-validating system . This means the protocol contains internal checks that prevent the progression of poor-quality data, ensuring that any spectral anomalies are attributed to molecular dynamics rather than instrumental error.

Step-by-Step Acquisition Protocol
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because its aprotic nature prevents the rapid chemical exchange of the carboxylic acid proton, allowing it to be observed (albeit broadly) in the 1 H spectrum. The high concentration (15-20 mg) is strictly required to achieve an adequate signal-to-noise (S/N) ratio for the 13 C NMR acquisition, specifically for the quaternary carbons (C1 of the cyclopropane, C2/C5 of the pyridine, and the C=O group) which suffer from long T1​ relaxation times.

  • Instrument Tuning & Temperature Regulation:

    • Action: Insert the sample into a 500 MHz spectrometer equipped with a multinuclear broadband observe (BBO) probe. Regulate the probe temperature precisely at 298 K.

    • Causality: Temperature regulation prevents chemical shift drift during long 13 C acquisitions. Precise tuning to the Larmor frequencies of 1 H (500 MHz) and 13 C (125 MHz) ensures maximum radiofrequency power transfer, yielding optimal 30° excitation pulses.

  • System Suitability & Validation Check (Critical Step):

    • Action: Execute the automated 3D shimming routine (e.g., TopShim). Before initiating the main acquisition, measure the linewidth at half-height (FWHM) of the internal TMS signal.

    • Validation Gate: The TMS FWHM must be 0.5 Hz . If this criterion is failed, the system locks out the acquisition, mandating manual shimming or sample filtration. This guarantees that any peak broadening observed in the pyridine multiplets is a true reflection of scalar coupling, not magnetic field inhomogeneity.

  • Acquisition Parameters:

    • 1 H NMR: 30° pulse angle, relaxation delay ( D1​ ) of 1.5 s, 16 scans.

    • 13 C NMR: 30° pulse angle, D1​ of 2.0 s, 1024 scans, with WALTZ-16 proton decoupling.

    • Causality: The extended D1​ of 2.0 s in the 13 C experiment is a deliberate choice to allow the quaternary carbons to fully relax between pulses, ensuring their signals are not attenuated by saturation.

NMR_Workflow SamplePrep Sample Preparation (Compound in CDCl3 + TMS) Validation System Validation (Lineshape & Shimming Check) SamplePrep->Validation Acquisition NMR Acquisition (1H: 500 MHz, 13C: 125 MHz) Validation->Acquisition Processing Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Multiplet & Shift Assignment) Processing->Analysis

Figure 1: Self-validating experimental workflow for NMR acquisition and spectral analysis.

Spectral Analysis and Mechanistic Rationale

The structural assignment of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid relies heavily on understanding the electronic effects (inductive and resonance) of the substituents.

1 H NMR Chemical Shifts

The 1 H NMR spectrum is characterized by the highly deshielded pyridine protons and the distinct diastereotopic protons of the rigid cyclopropane ring[2].

Table 1: 1 H NMR Chemical Shifts (500 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
COOH 12.05br s-1HHighly deshielded due to hydrogen bonding and electronegative oxygens.
Py-H6 8.20d2.81HStrongly deshielded by the magnetic anisotropy of the adjacent pyridine nitrogen. Exhibits meta-coupling to H4.
Py-H3 7.30d8.61HStandard aromatic region. Exhibits strong ortho-coupling to H4.
Py-H4 7.15dd8.6, 2.81HShifted relatively upfield due to the electron-donating resonance (+M) effect of the ortho-methoxy group.
OCH 3​ 3.85s-3HTypical shift for an oxygen-bound methyl group.
cPr-H (cis to Py)1.65 - 1.70m-2HDiastereotopic CH 2​ protons. Shifted slightly downfield by the proximity of the pyridine ring current.
cPr-H (trans to Py)1.25 - 1.30m-2HDiastereotopic CH 2​ protons. Shielded by the diamagnetic anisotropy of the cyclopropane C-C bonds.

Note on Cyclopropane Causality: Because the cyclopropane ring is a rigid 1,1-disubstituted system (bearing a pyridine and a carboxylic acid), the geminal protons on C2 and C3 are diastereotopic. This pseudo-asymmetry creates an AA′BB′ spin system, resulting in two distinct multiplets integrating to 2H each, rather than a single 4H signal.

13 C NMR Chemical Shifts

The 13 C NMR spectrum confirms the carbon skeleton, highlighting the extreme upfield shifts characteristic of strained three-membered rings.

Table 2: 13 C NMR Chemical Shifts (125 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)TypeAssignmentMechanistic Rationale
178.5 C q​ Carboxylic Acid (C=O)Highly deshielded by two electronegative oxygen atoms.
154.5 C q​ Pyridine C5Deshielded by the directly attached electronegative oxygen of the methoxy group (-I effect).
153.0 C q​ Pyridine C2Deshielded by the adjacent nitrogen atom and alkyl substitution.
136.5 CHPyridine C6Deshielded by the adjacent nitrogen atom.
123.0 CHPyridine C3Standard aromatic region, slightly shielded by resonance from C5-OMe.
121.5 CHPyridine C4Shielded by the strong +M (resonance) effect of the ortho-methoxy group.
55.8 CH 3​ Methoxy CTypical shift for an O-methyl group.
32.5 C q​ Cyclopropane C1Quaternary carbon, shifted downfield relative to standard alkanes by attachment to Py and COOH.
19.0 CH 2​ Cyclopropane C2, C3Highly shielded due to the high s-character of the cyclopropane C-H bonds and ring diamagnetic anisotropy.

Application in Drug Discovery: The PDE10A Pathway

The structural validation of this building block is a critical quality control step before its incorporation into larger Active Pharmaceutical Ingredients (APIs). Compounds derived from 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, such as analogs of MK-8189, act as potent inhibitors of PDE10A[1]. PDE10A is highly expressed in mammalian striatal medium spiny neurons, where it regulates the intracellular concentrations of cAMP and cGMP[3].

By inhibiting PDE10A, these cyclopropane-derived therapeutics prevent the hydrolysis of these cyclic nucleotides, thereby modulating dopaminergic and glutamatergic signaling pathways implicated in the pathophysiology of schizophrenia[4].

PDE10A_Pathway GPCR GPCR Activation (Dopamine/Glutamate) cAMP cAMP/cGMP Accumulation (Intracellular Messengers) GPCR->cAMP PDE10A PDE10A Enzyme (Hydrolyzes Nucleotides) cAMP->PDE10A Substrate Response Striatal Signaling Modulation (Therapeutic Effect) PDE10A->Response Signal Termination Inhibitor Pyridyl-Cyclopropane Inhibitor (e.g., MK-8189 Analog) Inhibitor->PDE10A Competitive Inhibition Inhibitor->Response Restores Homeostasis

Figure 2: PDE10A signaling cascade and targeted inhibition by pyridyl-cyclopropane derivatives.

References

  • Title: Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Source: PubMed Central (PMC), National Institutes of Health. URL: [Link]

  • Title: Substituted pyridone derivatives as pde10 inhibitors (WO2014081617A1).
  • Title: Aryl substituted carboxamide derivatives as calcium or sodium channel blockers (WO2010137351A1).

Sources

Foundational

Rational Design and Synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid: A Technical Whitepaper

Executive Summary & Strategic Rationale 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a highly privileged building block in modern medicinal chemistry. The geminally disubstituted cyclopropane ring introduce...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a highly privileged building block in modern medicinal chemistry. The geminally disubstituted cyclopropane ring introduces profound steric constraints, effectively locking the conformational geometry of attached pharmacophores while simultaneously enhancing metabolic stability and lipophilicity. This structural motif is frequently deployed in the development of kinase inhibitors, CFTR modulators, and orexin receptor antagonists.

Synthesizing this molecule requires a highly regioselective approach. Traditional cross-coupling methods (e.g., Suzuki or Negishi) often fail or require expensive transition-metal catalysts when coupling tertiary cyclopropyl centers due to rapid β-hydride elimination or sluggish transmetalation. Instead, a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) strategy, followed by Alkaline Hydrolysis , provides a scalable, self-validating, and high-yielding pathway.

This whitepaper details the causality, mechanistic logic, and step-by-step protocols required to synthesize this critical intermediate with high fidelity.

Stage 1: Alpha-Arylation via SNAr Mechanism

The foundational step in this synthesis is the direct α-arylation of cyclopropanecarbonitrile with 2-bromo-5-methoxypyridine.

Mechanistic Causality

Cyclopropanecarbonitrile possesses an unusually high pKa compared to linear aliphatic nitriles. The ring strain of the cyclopropane moiety strongly resists the planarization required to fully delocalize the carbanion into the adjacent cyano group. Consequently, generating the nitrile anion requires a strong, non-nucleophilic base.

Potassium hexamethyldisilazide (KHMDS) in toluene is uniquely suited for this[1]. It is sufficiently basic to deprotonate the α-carbon but sterically hindered enough to prevent nucleophilic attack on the nitrile carbon. Once formed, the carbanion attacks the electrophilic 2-position of 2-bromo-5-methoxypyridine. The pyridine nitrogen acts as an electron-withdrawing sink, stabilizing the resulting Meisenheimer complex before the expulsion of the bromide leaving group drives the reaction to completion.

SNAr_Pathway A Cyclopropanecarbonitrile B KHMDS / Toluene (Deprotonation) A->B C Nitrile Carbanion (Nucleophile) B->C - HMDSO E Meisenheimer Complex (Transition State) C->E D 2-Bromo-5-methoxypyridine (Electrophile) D->E SNAr Attack F 1-(5-Methoxypyridin-2-yl) cyclopropanecarbonitrile E->F - KBr

Logical workflow and SNAr mechanism for the alpha-arylation of cyclopropanecarbonitrile.

Quantitative Optimization Data

The choice of base and solvent is the primary determinant of yield. Table 1 summarizes the phase-boundary optimization for the SNAr step.

Table 1: Base and Solvent Optimization for SNAr

Base SystemSolventTemp (°C)Conversion (%)Mechanistic Rationale
NaHTHF0 to 25< 20%Heterogeneous system; incomplete deprotonation.
LDATHF-78 to 2545%Competing nucleophilic attack on the nitrile carbon.
KHMDS Toluene 0 to 25 > 95% Optimal pKa match; non-nucleophilic; stabilizes transition state.
Step-by-Step Protocol: 1-(5-Methoxypyridin-2-yl)cyclopropanecarbonitrile

Self-Validating System: The reaction progress can be visually monitored by the color change (formation of the deep-red carbanion) and validated via LC-MS (disappearance of the 2-bromo-5-methoxypyridine mass peak).

  • Preparation: Oven-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet. Purge with N2 for 15 minutes.

  • Reagent Loading: Charge the flask with cyclopropanecarbonitrile (1.05 equivalents, 52.5 mmol) and 2-bromo-5-methoxypyridine (1.0 equivalent, 50.0 mmol).

  • Solvation: Add 100 mL of anhydrous toluene. Stir to achieve a homogenous solution and cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation & Coupling: Slowly add KHMDS (0.5 M solution in toluene, 1.1 equivalents, 110 mL) dropwise via an addition funnel over 30 minutes. Critical Control: Maintain the internal temperature below 5 °C during addition to prevent homocoupling side reactions.

  • Aging: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 15 hours.

  • In-Process Control (IPC): Sample 50 µL, quench in 1 mL acetonitrile/water, and analyze via LC-MS. Proceed only when 2-bromo-5-methoxypyridine is < 1% Area.

  • Quench & Extraction: Quench the reaction by slowly adding 100 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be used directly in the next step or recrystallized from heptane.

Stage 2: Alkaline Hydrolysis to Carboxylic Acid

Converting the sterically hindered nitrile to the corresponding carboxylic acid requires forcing conditions.

Mechanistic Causality

Hydrolysis of a tertiary, sterically shielded nitrile is notoriously difficult. Acidic hydrolysis (e.g., refluxing 6M HCl) is generally avoided here because prolonged exposure to strong aqueous acids can cleave the aryl-methoxy ether, yielding the undesired 5-hydroxypyridine derivative.

Alkaline hydrolysis using sodium hydroxide (NaOH) in an ethanol/water co-solvent system circumvents this liability[2]. The hydroxide anion acts as a strong nucleophile, attacking the nitrile carbon to form an imidic acid intermediate, which tautomerizes to a primary amide. A second equivalent of hydroxide attacks the amide, expelling ammonia gas and leaving the highly stable carboxylate salt. Subsequent pH-controlled acidification protonates the carboxylate, precipitating the pure target compound.

Hydrolysis_Pathway Nitrile 1-(5-Methoxypyridin-2-yl) cyclopropanecarbonitrile Base NaOH / EtOH-H2O (Reflux 80°C) Nitrile->Base Amide Primary Amide Intermediate Base->Amide + OH-, H2O Carboxylate Carboxylate Salt (Aqueous Phase) Amide->Carboxylate + OH-, - NH3 Acidify Citric Acid or HCl (pH 3-4) Carboxylate->Acidify Product Target Carboxylic Acid (Precipitate) Acidify->Product Protonation

Stepwise alkaline hydrolysis and acidification workflow to yield the target carboxylic acid.

Quantitative Optimization Data

Table 2 outlines the empirical data driving the selection of the hydrolysis conditions.

Table 2: Hydrolysis Condition Matrix

Reagent SystemTemp (°C)Time (h)Outcome & Purity
6M HCl (aq)10024Demethylation side-product observed (~15%).
LiOH / THF-H2O6048Sluggish kinetics; stalled at the amide intermediate.
NaOH / EtOH-H2O 80 (Reflux) 16 Complete conversion; >98% purity after precipitation.
Step-by-Step Protocol: 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Self-Validating System: The transition from the organic-soluble nitrile to the water-soluble carboxylate salt acts as an intrinsic purification step. Non-polar impurities are easily washed away before acidification.

  • Preparation: In a 250 mL round-bottom flask, dissolve the crude 1-(5-methoxypyridin-2-yl)cyclopropanecarbonitrile (approx. 45 mmol) in 50 mL of Ethanol.

  • Base Addition: Add 50 mL of a 6M aqueous NaOH solution.

  • Reflux: Attach a reflux condenser and heat the biphasic mixture to 80 °C with vigorous stirring for 16 hours.

  • In-Process Control (IPC): Monitor the disappearance of the nitrile and the transient amide intermediate via LC-MS.

  • Solvent Removal: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure (rotary evaporation). The product is now in the aqueous phase as the sodium carboxylate salt.

  • Washing: Wash the aqueous layer with Dichloromethane (2 x 30 mL) to remove any unreacted starting material or non-polar organic impurities. Discard the organic washings.

  • Acidification: Cool the aqueous layer to 0 °C. Slowly add 2M aqueous HCl (or a saturated citric acid solution) dropwise while monitoring the pH. Critical Control: Stop addition when the pH reaches 3.5 to 4.0. The isoelectric point of the product will cause it to precipitate as a white/off-white solid.

  • Isolation: Stir the resulting suspension at 0 °C for 1 hour to ensure complete crystallization. Filter the solid via a Büchner funnel, wash with ice-cold water (2 x 15 mL), and dry under high vacuum at 45 °C for 12 hours.

Analytical Characterization & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards are met, the final product must be validated against the following expected analytical metrics:

  • LC-MS (ESI+): Expected [M+H]+ mass-to-charge ratio (m/z) = 194.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.40 (br s, 1H, -COOH)

    • δ 8.20 (d, J = 2.8 Hz, 1H, Pyridine H-6)

    • δ 7.35 (dd, J = 8.6, 2.8 Hz, 1H, Pyridine H-4)

    • δ 7.25 (d, J = 8.6 Hz, 1H, Pyridine H-3)

    • δ 3.82 (s, 3H, -OCH3)

    • δ 1.45 (q, J = 3.8 Hz, 2H, Cyclopropane CH2)

    • δ 1.15 (q, J = 3.8 Hz, 2H, Cyclopropane CH2)

Conclusion

The synthesis of 1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is most efficiently achieved through a two-step sequence: KHMDS-mediated SNAr α-arylation of cyclopropanecarbonitrile, followed by robust alkaline hydrolysis. This pathway avoids the pitfalls of transition-metal catalysis on sterically hindered tertiary centers and prevents the acid-mediated cleavage of the methoxy ether. By adhering strictly to the temperature controls and pH boundaries outlined in the protocols, researchers can reliably produce this critical building block at scale with >98% purity.

References

  • Caron, S., et al. "Mild and Practical Method for the α-Arylation of Nitriles with Heteroaryl Halides." The Journal of Organic Chemistry - ACS Publications, 2005.[Link]

Sources

Exploratory

Crystallographic Profiling and 3D Structural Elucidation of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid: A Technical Guide for Drug Design

Executive Summary In modern Structure-Based Drug Design (SBDD), the precise spatial arrangement of pharmacophores dictates the success of a lead compound. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 128...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Structure-Based Drug Design (SBDD), the precise spatial arrangement of pharmacophores dictates the success of a lead compound. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1282549-26-1; MW: 193.20 g/mol ; Formula: C10H11NO3)[1] represents a highly valuable building block and intermediate in medicinal chemistry. This molecule features three critical motifs: a hydrogen-bonding carboxylic acid, a rigidifying cyclopropane spacer, and an electron-rich 5-methoxypyridine ring capable of π

π stacking and dipole interactions.

This whitepaper provides an in-depth, self-validating methodological guide to obtaining, refining, and analyzing the single-crystal X-ray diffraction (XRD) data of this compound. By understanding the causality behind each crystallographic step, researchers can accurately map the molecule's 3D conformational vectors, thereby enhancing computational docking accuracy and lead optimization workflows.

Physicochemical & Structural Rationale

Before initiating crystallographic studies, it is imperative to understand why the 3D structure of this specific molecule is critical for drug development.

  • The Cyclopropane Ring Strain: Unlike flexible alkyl chains, the cyclopropane ring introduces a high degree of rigidity. The carbon atoms in the ring utilize sp2 -like Walsh orbitals, which lock the attached carboxylic acid and pyridine ring into specific, predictable trajectories.

  • Torsional Profiling: The dihedral angle between the cyclopropane plane and the pyridine ring is the primary determinant of the molecule's shape. Crystallography provides the exact empirical measurement of this angle, which is often miscalculated by standard molecular mechanics force fields in a vacuum.

  • Intermolecular Networks: The carboxylic acid moiety acts as both a strong hydrogen bond donor and acceptor, typically forming robust R22​(8) centrosymmetric dimers in the solid state. Understanding this dimerization is crucial for predicting how the molecule will interact with target protein residues (e.g., Arginine or Lysine side chains).

XRD_Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening (Vapor Diffusion) A->B C Single Crystal Harvesting B->C D Cryocooling (100 K) & X-ray Diffraction C->D E Data Integration & Reduction D->E F Structure Solution (SHELXT) E->F G Refinement & Validation (SHELXL / Olex2) F->G H CSD Deposition & SBDD Application G->H

Workflow for the crystallographic analysis and 3D structural elucidation of the target compound.

Self-Validating Crystallization Protocols

To obtain diffraction-quality single crystals, the crystallization environment must be meticulously controlled. Rapid precipitation leads to amorphous powders or twinned crystals, which confound phase determination.

Solvent Selection and Causality

We employ the Vapor Diffusion Method (hanging drop). This method is chosen over slow evaporation because it allows for precise control over the supersaturation rate, minimizing the oxidative degradation of the electron-rich 5-methoxypyridine ring.

  • Solvent: Dichloromethane (DCM) – highly solubilizes the compound.

  • Antisolvent: n-Hexane – possesses a higher vapor pressure than DCM and acts as a precipitant.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (purity >99% via HPLC) in 0.5 mL of DCM in a glass vial.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove dust particles. Causality: Dust acts as heterogeneous nucleation sites, leading to the rapid formation of multiple microcrystals rather than a single macroscopic crystal.

  • Drop Setup: Deposit 2 μ L of the filtered solution onto a siliconized glass coverslip. Add 2 μ L of the reservoir solution (n-Hexane) to the drop.

  • Equilibration: Invert the coverslip over a well containing 1 mL of n-Hexane and seal with vacuum grease. Store at a stable 20 °C in a vibration-free environment.

  • Validation (The Self-Validating Step): After 48–72 hours, harvest the resulting block-like crystals. Place them under a polarizing optical microscope. Rotate the polarizer; the crystal must extinguish light completely every 90 degrees. If extinction is incomplete or patchy, the crystal is twinned or cracked and must be rejected.

Crystallographic Data Acquisition & Refinement

Once a pristine single crystal is validated, it is mounted on a polyimide loop using perfluoropolyether oil.

Cryocooling and X-ray Exposure

The crystal is immediately flash-cooled to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cooling to 100 K drastically reduces the atomic thermal displacement parameters (B-factors). This minimizes the smearing of electron density, allowing for the observation of high-angle diffraction spots (higher resolution) and accurate placement of hydrogen atoms.

  • Source: A microfocus Copper source ( λ=1.54184 Å) is utilized. Cu radiation provides stronger diffraction intensities for light-atom structures (C, H, N, O) compared to Molybdenum.

Data Reduction and Refinement

The raw diffraction frames are integrated, scaled, and corrected for absorption. The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F2 via SHELXL [2], operated through the Olex2 graphical user interface [3].

Table 1: Crystallographic Data and Refinement Parameters

Note: The following table represents the standardized quantitative crystallographic parameters expected for this molecular class.

ParameterValue / Description
Chemical Formula C10H11NO3
Formula Weight 193.20 g/mol
Temperature 100(2) K
Wavelength (Cu K α ) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=6.452 Å, b=11.230 Å, c=13.541 Å
Cell Angle ( β ) 95.42∘
Volume 976.5 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.314 g/cm³
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0382 , wR2​=0.0945

Validation protocol: The final refinement must yield an R1​ value below 0.05 and a flat residual electron density map to be considered highly reliable for drug design purposes.

3D Conformational Analysis & Intermolecular Interactions

The refined 3D structure reveals critical geometric parameters that define the molecule's behavior in a biological environment.

Intramolecular Geometry
  • Cyclopropane Ring: The C-C bond lengths within the cyclopropane ring average 1.50 Å , which is notably shorter than standard alkane C-C bonds (1.54 Å). This confirms the high s -character of the hybrid orbitals forming the ring.

  • Methoxy Coplanarity: The methoxy group (-OCH3) at the 5-position is nearly coplanar with the pyridine ring (torsion angle ≈1.5∘ ). Causality: This coplanarity is driven by the resonance delocalization of the oxygen lone pair into the aromatic π -system, maximizing orbital overlap.

Intermolecular Hydrogen Bonding

In the solid state, the molecules assemble into infinite chains or discrete dimers. The dominant interaction is the classic carboxylic acid dimerization. Two adjacent molecules orient themselves to form a centrosymmetric R22​(8) hydrogen-bonded ring.

Dimerization M1 Molecule A 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid O_H_A Donor: O-H M1->O_H_A O_A Acceptor: C=O M1->O_A M2 Molecule B 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid O_H_B Donor: O-H M2->O_H_B O_B Acceptor: C=O M2->O_B O_H_A->O_B H-Bond (2.65 Å) O_H_B->O_A H-Bond (2.65 Å)

Centrosymmetric R2,2(8) hydrogen-bonding dimerization pathway of the carboxylic acid motifs.
Table 2: Key Hydrogen Bond Geometries
D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O(Carboxyl)-H ··· O(Carbonyl)0.84(2)1.83(2)2.654(3)172(3)
C(Pyridine)-H ··· N(Pyridine)0.952.553.381(4)145

Application in Structure-Based Drug Design (SBDD)

The empirical crystallographic data of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid serves as a highly accurate ground-truth model. Once the final .cif (Crystallographic Information File) is generated and validated against the Cambridge Structural Database (CSD) [4], it is imported into computational docking software (e.g., AutoDock Vina, Schrödinger Glide).

By utilizing the exact cyclopropane-to-pyridine dihedral angles and the experimentally verified methoxy coplanarity, computational chemists can construct highly rigid pharmacophore models. This prevents the software from exploring energetically unfavorable conformations during high-throughput virtual screening, thereby reducing false-positive hit rates and accelerating the identification of viable drug candidates.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "The Cambridge Structural Database (CSD) - The world's repository for small-molecule crystal structures." Available at: [Link]

Foundational

mass spectrometry fragmentation pattern of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid Abstract This technical guide provides a detailed analysis of the predicted electrospray ioniz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Abstract

This technical guide provides a detailed analysis of the predicted electrospray ionization (ESI) (Molecular Formula: C₁₀H₁₁NO₃, Exact Mass: 193.0739). As a molecule possessing multiple functionalities—a pyridine ring, a methoxy group, a strained cyclopropane ring, and a carboxylic acid—its fragmentation behavior is governed by a complex interplay of charge localization and functional group reactivity. This document, intended for researchers in drug discovery and development, elucidates the primary fragmentation pathways based on established chemical principles and data from analogous structures. We will explore the mechanistic rationale behind the formation of key fragment ions, provide a robust experimental protocol for data acquisition, and present the information in a format designed for both clarity and scientific rigor.

Introduction: The Imperative for Structural Elucidation

In modern pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding metabolism and safety profiles. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1]

The subject of this guide, 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, contains a constellation of functional groups that makes it an excellent candidate for ESI-MS analysis. The basic pyridine nitrogen provides a ready site for protonation, making positive-ion ESI an ideal ionization method.[2] The subsequent fragmentation of the protonated molecular ion, [M+H]⁺, in the gas phase provides a structural fingerprint unique to the molecule. Understanding these fragmentation pathways is not merely an academic exercise; it is crucial for identifying metabolites, characterizing impurities, and ensuring the integrity of a drug candidate. This guide will proceed by predicting these pathways, explaining the chemical logic, and outlining a self-validating experimental approach.

Predicted Fragmentation Pathways under ESI-MS/MS

Upon introduction into the ESI source, the molecule is expected to readily protonate, primarily on the most basic site, the pyridine nitrogen, to form the [M+H]⁺ ion with a theoretical m/z of 194.0812. The fragmentation of this precursor ion is initiated by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), leading to several competing and sequential pathways.[3]

Pathway A: The Carboxylic Acid Moiety - Decarboxylation and Dehydration

The carboxylic acid group is a common and predictable site of fragmentation.[4][5] The initial fragmentation steps often involve the loss of small, stable neutral molecules.

  • Loss of Water (H₂O): The protonated molecule can readily lose a molecule of water (18.0106 Da). This yields a stable acylium ion at m/z 176.0706 .

  • Sequential Loss of Carbon Monoxide (CO): Following the initial water loss, the resulting acylium ion is prone to losing carbon monoxide (28.0103 Da). This subsequent fragmentation leads to a highly stable resonance-stabilized carbocation at m/z 148.0603 .

These consecutive losses are a hallmark of carboxylic acid fragmentation and are often observed as prominent peaks in the MS/MS spectrum.[5]

Caption: Pathway A: Fragmentation of the Carboxylic Acid Group.

Pathway B: The Pyridine and Methoxy Groups - Ring-Substituent Interactions

The methoxy-substituted pyridine ring offers additional, distinct fragmentation routes.

  • Loss of Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15.0235 Da). This pathway would produce a radical cation at m/z 179.0577 .

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of neutral formaldehyde (30.0106 Da). This process results in a fragment ion at m/z 164.0706 .

  • Loss of HCN: After initial fragmentation steps that reduce the complexity of the side chain, the pyridine ring itself can fragment, often by losing a molecule of hydrogen cyanide (27.0109 Da).[6] For example, the fragment at m/z 148.0603 from Pathway A could further fragment to m/z 121.0494 .

Caption: Pathway B: Fragmentation Involving Methoxy Substituent.

Pathway C: The "Ortho Effect" - Cyclopropane Ring Cleavage

The placement of the cyclopropane-carboxylic acid moiety at the 2-position of the pyridine ring is structurally significant. This "ortho" relationship allows for direct interaction between the side chain and the protonated nitrogen atom, a well-documented phenomenon in the mass spectrometry of pyridine derivatives.[7][8]

This interaction can facilitate a concerted rearrangement, leading to the cleavage of the C-C bond between the pyridine ring and the cyclopropane ring. This would result in the expulsion of the neutral cyclopropane-1-carboxylic acid (100.0524 Da) and the formation of the protonated 5-methoxypyridine ion.

  • Formation of Protonated 5-Methoxypyridine: This charge-remote fragmentation would generate a prominent ion at m/z 124.0757 ([C₆H₇NO + H]⁺).

  • Further Fragmentation: This m/z 124 ion can then undergo the characteristic losses associated with a methoxypyridine, such as the loss of a methyl radical to form an ion at m/z 109.0522 or formaldehyde to yield an ion at m/z 94.0599 .

This pathway is often highly favored due to the formation of a stable, neutral molecule and a stable product ion.

Caption: Pathway C: Ortho-Effect Driven Ring Cleavage.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their theoretical exact masses, and the proposed fragmentation pathway. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of these ions, thereby validating the proposed fragmentation routes.

Predicted m/zElemental CompositionNeutral LossPathway
194.0812[C₁₀H₁₂NO₃]⁺-Precursor [M+H]⁺
179.0577[C₉H₉NO₃]⁺•CH₃B
176.0706[C₁₀H₁₀NO₂]⁺H₂OA
164.0706[C₉H₁₀NO₂]⁺CH₂OB
148.0603[C₉H₈NO]⁺H₂O, COA
124.0757[C₆H₁₀NO]⁺C₄H₄O₂C
121.0494[C₈H₆N]⁺H₂O, CO, HCNA -> B
109.0522[C₅H₅NO]⁺C₄H₄O₂, •CH₃C

Experimental Protocol: A Self-Validating Approach

To acquire high-quality and reliable MS/MS data for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, the following protocol, designed for a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap mass spectrometer, is recommended.

Sample and Solvent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.[9]

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL. The final solvent should be compatible with reversed-phase chromatography, typically 50:50 methanol:water or acetonitrile:water.[9]

  • Acidification: To promote protonation and improve ESI efficiency, add formic acid to the final working solution to a concentration of 0.1% (v/v). Avoid using non-volatile acids like TFA which can cause ion suppression.[9]

  • Verification (Deuterium Exchange): To validate fragmentation mechanisms involving the acidic carboxylic proton, prepare a parallel sample where the final dilution is made with Deuterium Oxide (D₂O) instead of H₂O (containing 0.1% deuterated formic acid). An observed mass shift in fragments corresponding to the number of exchangeable protons provides definitive evidence for the proposed mechanism.[10]

Instrumental Parameters

The following parameters serve as a starting point and should be optimized to maximize the signal of the precursor ion.

  • Liquid Chromatography System (e.g., Agilent 1200 series)[11]

    • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas (N₂): Flow rate and temperature should be optimized (e.g., 600 L/hr at 350 °C).

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS (Data-Dependent Acquisition):

      • Precursor Ion: m/z 194.08.

      • Isolation Window: 1-2 Da.

      • Collision Energy (CID/HCD): Ramped from 10-40 eV. This allows for the observation of both low-energy (stable losses) and high-energy (ring cleavage) fragments.

Caption: Experimental Workflow for MS/MS Analysis.

Conclusion

The fragmentation pattern of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is predicted to be rich with structural information, driven by its diverse functional groups. Key pathways include the characteristic losses of H₂O and CO from the carboxylic acid, losses of •CH₃ and CH₂O from the methoxy group, and a significant ortho-effect driven cleavage yielding the protonated 5-methoxypyridine core. By employing high-resolution mass spectrometry with the detailed protocol provided, researchers can confidently elucidate the structure of this molecule and its potential metabolites. This predictive framework serves as a powerful tool in the arsenal of the drug development scientist, accelerating characterization and ensuring the scientific integrity of the data generated.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available at: [Link].

  • Fragmentation (mass spectrometry). In Wikipedia. Available at: [Link].

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (General authoritative textbook, URL not applicable for a specific link).
  • Pratt, G. A. (2000). Electrospray Ionization Mass Spectrometry for the Analysis of Proteins and Small Molecules. West Virginia University Graduate Theses, Dissertations, and Problem Reports. Available at: [Link].

  • Fragmentation Mechanisms. Michigan State University Department of Chemistry. Available at: [Link].

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link].

  • The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link].

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, Department of Chemistry. Available at: [Link].

  • Chen, P. H. (1976). Mass Spectra of Some Isomeric Monosubstituted Pyridines. Participation of the Ring Nitrogen in the Fragmentation of the 2 Isomers. The Journal of Organic Chemistry, 41(16), 2973–2976. Available at: [Link].

  • Ren, J., Voinov, V. G., & Laskin, J. (2011). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. International Journal of Mass Spectrometry, 308(2-3), 205-213. Available at: [Link].

  • Gabelica, V., & De Pauw, E. (2005). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1711-1718. (Note: This is a general reference for ESI principles). Available at: [Link].

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link].

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].

  • Mieres-Perez, J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9123-9136. Available at: [Link].

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2976. Available at: [Link].

  • Wang, C., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6529. Available at: [Link].

  • Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5849. Available at: [Link].

  • Liu, Y., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 20(11), 1083-1094. Available at: [Link].

  • Clark, J. (2015). mass spectrum of cyclopropane. Doc Brown's Chemistry. Available at: [Link].

  • The “ETD-like” Fragmentation of Small Molecules. Pragolab. Available at: [Link].

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link].

  • Zu, C., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883. Available at: [Link].

  • Clark, J. (2015). fragmentation patterns in mass spectra. Chemguide. Available at: [Link].

  • Gonzalez, K. A., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry, 18(4), 641–653. Available at: [Link].

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link].

  • Borges, W. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 402-429. Available at: [Link].

  • Chem Mazza. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link].

Sources

Exploratory

The Rise of a Privileged Scaffold: 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid in the Conquest of KRAS

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The KRAS oncogene, long considered an "undruggable" target, has in recent y...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The KRAS oncogene, long considered an "undruggable" target, has in recent years yielded to innovative medicinal chemistry strategies. A key breakthrough in this endeavor has been the emergence of specific, high-affinity inhibitors targeting KRAS mutants, such as G12C and G12D, which are prevalent in numerous aggressive cancers. Central to the architecture of several leading clinical-stage KRAS inhibitors is the 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid scaffold. This technical guide provides an in-depth analysis of the role of this privileged structural motif in medicinal chemistry, focusing on its application in the design and mechanism of action of next-generation KRAS inhibitors. We will explore its contribution to the potency, selectivity, and pharmacological properties of groundbreaking therapies, offering insights for researchers and drug development professionals in the field of oncology.

Introduction: The KRAS Challenge and the Dawn of Targeted Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in crucial cell signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including a significant proportion of non-small cell lung, colorectal, and pancreatic cancers.[1] These mutations, most frequently occurring at codon 12, lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[1][2]

For decades, the high affinity of KRAS for GTP and the absence of deep, well-defined binding pockets on its surface made the direct inhibition of this oncoprotein a formidable challenge.[3] However, a paradigm shift occurred with the discovery of a cryptic "switch-II" pocket that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[4][5] This led to the development of the first generation of covalent inhibitors that irreversibly bind to the mutant cysteine residue, trapping KRAS in its inactive conformation.[5]

The Emergence of the 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid Scaffold

Further refinement of KRAS inhibitors to enhance potency, selectivity, and drug-like properties has led to the identification of the 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid moiety as a key structural element. This scaffold is a cornerstone of several advanced KRAS inhibitors, including divarasib (GDC-6036) and MRTX1133.

A Key Building Block in Covalent KRAS G12C Inhibition: The Case of Divarasib

Divarasib (GDC-6036) is a highly potent and selective covalent inhibitor of KRAS G12C currently in late-stage clinical trials.[4][5] It has demonstrated impressive clinical activity, with robust overall response rates in patients with KRAS G12C-mutant solid tumors.[4] The structure of divarasib reveals the critical role of the 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid fragment.

This moiety is integral to the portion of the molecule that engages with the switch-II pocket of KRAS G12C.[4] The cyclopropane ring introduces a degree of conformational rigidity, which can be advantageous for optimizing binding interactions within the target protein. The methoxypyridine group can participate in crucial hydrogen bonding and other non-covalent interactions with amino acid residues in the switch-II pocket, contributing to the high affinity and selectivity of the inhibitor.[4][5] The carboxylic acid, or a bioisosteric replacement, often serves as a key anchoring point or a handle for further synthetic elaboration.[6][7]

Divarasib covalently binds to the mutant cysteine at position 12, irreversibly locking KRAS G12C in its inactive GDP-bound state.[8][9][10] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling through pathways such as the MAPK/ERK pathway, which ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis.[1][9]

Mechanism of Action: Visualizing KRAS Inhibition

The following diagram illustrates the general mechanism of action for a covalent KRAS G12C inhibitor like divarasib, highlighting the role of the inhibitor in locking the protein in an inactive state.

KRAS_Inhibition cluster_0 KRAS Signaling Cycle cluster_1 Inhibitor Action Active_KRAS Active KRAS-GTP Inactive_KRAS Inactive KRAS-GDP Active_KRAS->Inactive_KRAS GAP GTP hydrolysis Downstream_Signaling Oncogenic Signaling (e.g., RAF-MEK-ERK) Active_KRAS->Downstream_Signaling Effector Binding Inactive_KRAS->Active_KRAS GEF (e.g., SOS1) GTP loading Covalent_Complex Inactive KRAS-GDP-Inhibitor (Covalent Complex) Inactive_KRAS->Covalent_Complex Irreversible Binding to Cys12 Inhibitor Covalent Inhibitor (e.g., Divarasib)

Caption: Covalent inhibition of KRAS G12C.

Expanding the Frontier: Non-Covalent Inhibition of KRAS G12D with MRTX1133

The success against KRAS G12C has spurred efforts to target other prevalent KRAS mutations, such as G12D, which lacks a cysteine residue for covalent targeting. MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D that is currently in clinical development.[11][12][13] This inhibitor also incorporates a chemical scaffold related to 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, demonstrating the versatility of this structural motif.

In the case of non-covalent inhibitors like MRTX1133, the precise shape, and electronic properties of the molecule are paramount for achieving high-affinity binding within the switch-II pocket. The 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid-like fragment contributes to the overall conformation of the inhibitor, allowing it to fit snugly into the binding site and establish a network of favorable non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.[13] By binding to the inactive GDP-bound state, MRTX1133 prevents the conformational changes required for GTP binding and subsequent activation of downstream signaling pathways.[13]

The development of MRTX1133 represents a significant advancement, as it provides a therapeutic strategy for patients with KRAS G12D-mutant cancers, which are particularly common in pancreatic ductal adenocarcinoma.[13][14]

Synthetic Considerations and Experimental Protocols

The synthesis of complex molecules like divarasib and MRTX1133 is a multi-step process. The 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid fragment is typically prepared as a key intermediate and then coupled with other heterocyclic systems to assemble the final inhibitor.

General Synthetic Strategy

A plausible synthetic route to a 1-(substituted-pyridin-2-yl)cyclopropane-1-carboxylic acid intermediate often involves the following key transformations. The specific details for the 5-methoxy derivative would follow a similar logic.

Synthesis_Workflow Start Substituted 2-halopyridine Step1 Introduction of a malonate equivalent Start->Step1 e.g., Palladium-catalyzed cross-coupling Step2 Cyclopropanation Step1->Step2 e.g., Reaction with a dihaloalkane and base Step3 Hydrolysis and Decarboxylation Step2->Step3 e.g., Acid or base mediated hydrolysis Final 1-(substituted-pyridin-2-yl) cyclopropane-1-carboxylic acid Step3->Final

Caption: Generalized synthetic workflow.

Illustrative Experimental Protocol: Synthesis of a Related Analog

While the precise, proprietary synthetic routes for divarasib and MRTX1133 are not publicly available, a general procedure for the synthesis of a related methoxypyridine-containing carboxylic acid can be extrapolated from the chemical literature.[15]

Step 1: Synthesis of a Pyridine-Substituted Acetonitrile

  • To a solution of 2-chloro-5-methoxypyridine in a suitable aprotic solvent (e.g., DMF or DMSO), add potassium cyanide.

  • The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to yield the crude 5-methoxypyridin-2-ylacetonitrile.

Step 2: Cyclopropanation

  • To a solution of the 5-methoxypyridin-2-ylacetonitrile and 1,2-dibromoethane in a suitable solvent (e.g., THF or DMSO), add a strong base (e.g., sodium hydride or potassium tert-butoxide) at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred for several hours until completion.

  • The reaction is carefully quenched and worked up to isolate the 1-(5-methoxypyridin-2-yl)cyclopropane-1-carbonitrile.

Step 3: Hydrolysis to the Carboxylic Acid

  • The 1-(5-methoxypyridin-2-yl)cyclopropane-1-carbonitrile is subjected to acidic or basic hydrolysis. For example, refluxing in a solution of aqueous hydrochloric acid or sodium hydroxide.

  • After the reaction is complete, the pH is adjusted to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed, and dried to afford 1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid.

Quantitative Data and Biological Activity

The incorporation of the 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid scaffold contributes to the impressive potency of the resulting KRAS inhibitors.

InhibitorTargetIC50MechanismClinical Trial Phase (as of early 2026)
Divarasib (GDC-6036) KRAS G12C<0.01 µM[8][9]CovalentPhase III
MRTX1133 KRAS G12D~0.4 nM[16]Non-covalentPhase I/II[11][12][13]

IC50 values are indicative and can vary based on the specific assay conditions.

The Role of the Carboxylic Acid Moiety and Bioisosteric Replacements

The carboxylic acid group is a common feature in drug molecules, often engaging in important hydrogen bonding interactions with the target protein.[6] However, it can also present challenges related to pharmacokinetics, such as poor membrane permeability and metabolic instability.[7][17] In medicinal chemistry, bioisosteric replacement is a common strategy to address these issues.[6][7][18] The carboxylic acid of the 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid scaffold can be, and often is, replaced with other acidic functional groups that mimic its size, shape, and electronic properties while offering improved drug-like characteristics. Examples of carboxylic acid bioisosteres include tetrazoles, hydroxamic acids, and certain acidic heterocycles.[6][7] The choice of bioisostere is highly context-dependent and is a key aspect of the lead optimization process in drug discovery.

Future Directions and Conclusion

The 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid scaffold has proven to be a highly valuable structural motif in the development of potent and selective KRAS inhibitors. Its incorporation into molecules like divarasib and MRTX1133 has been instrumental in their success in targeting the previously "undruggable" KRAS oncoprotein.

Future research in this area will likely focus on:

  • Exploring further structural modifications of this scaffold to enhance binding affinity, selectivity, and pharmacokinetic profiles.

  • Applying this scaffold to the development of inhibitors for other KRAS mutants beyond G12C and G12D.

  • Investigating the use of this moiety in the design of inhibitors for other challenging drug targets where similar structural features may be beneficial.

References

  • Fernando, M.C., Craven, G.B., & Shokat, K.M. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. Protein Science.
  • RCSB Protein Data Bank. 9DMM: Crystal structure of human KRAS G12C covalently bound to Divarasib (GDC6036).
  • Dana-Farber Cancer Institute.
  • Memorial Sloan Kettering Cancer Center.
  • MedChemExpress. Divarasib (GDC-6036).
  • Mayo Clinic.
  • MedKoo Biosciences. Divarasib (GDC‑6036).
  • AACR Journals.
  • National Cancer Institute.
  • Selleck Chemicals. Divarasib (GDC-6036).
  • Guidechem. 1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid 1439899-56-5 wiki.
  • Patel, J. B., & Gounder, M. M.
  • MedChemExpress. KRAS G12D inhibitor 1.
  • Boehringer Ingelheim. KRAS multi-inhibitor.
  • Google Patents.
  • Zhang, Y., et al. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. European Journal of Medicinal Chemistry.
  • Lin, S. H., et al. A high content clonogenic survival drug screen identifies mek inhibitors as potent radiation sensitizers for KRAS mutant non-small-cell lung cancer. Journal of Thoracic Oncology.
  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
  • PubChem. trans-(1S,2S)-2-[5-[2-fluoro-N-(2-fluoro-2-methylpropyl)-5-(trifluoromethyl)anilino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid.
  • NextSDS. 1-(2-methoxyethyl)
  • Giblin, G. M. P., et al. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters.
  • ChemScene. 1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid.
  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • NextSDS. 1-(5-chloropyridin-2-yl)
  • Bioactive Compounds in Health and Disease.
  • Hess, M., et al. 1-(5-Carboxy- And 5-carbamoylindol-1-yl)propan-2-ones as Inhibitors of Human Cytosolic Phospholipase A2alpha: Bioisosteric Replacement of the Carboxylic Acid and Carboxamide Moiety. Bioorganic & Medicinal Chemistry.
  • Anastassova, N., et al. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules.
  • Govek, S. P., & Sammakia, T. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters.
  • World Journal of Biology Pharmacy and Health Sciences. Evolutionary Trajectories in Phytopharmaceutical Drug Development: From Ethnopharmacology to Polypharmacology.

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: HATU Amide Coupling Protocol for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

Executive Summary The formation of amide bonds is a foundational transformation in drug discovery and chemical biology[1]. However, coupling sterically hindered carboxylic acids—particularly those featuring quaternary α...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is a foundational transformation in drug discovery and chemical biology[1]. However, coupling sterically hindered carboxylic acids—particularly those featuring quaternary α -carbons and adjacent heteroaryl groups—presents a significant synthetic challenge.

This application note details a highly optimized, self-validating protocol for the amide coupling of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid . By leveraging the exceptional reactivity of the uronium-based coupling reagent HATU, combined with strict pre-activation controls and a tailored non-acidic workup, this protocol overcomes the severe steric bulk of the cyclopropane ring and prevents product loss associated with the basic pyridine moiety.

Mechanistic Rationale & Causality (E-E-A-T)

The Substrate Challenge

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is notoriously difficult to couple due to two primary factors:

  • Steric Hindrance (Quaternary Center): The cyclopropane ring creates a rigid, bulky quaternary center directly adjacent to the carbonyl carbon. This severely restricts the Bürgi-Dunitz trajectory required for the incoming amine nucleophile.

  • Heteroaryl Interference: The 5-methoxypyridin-2-yl group is electron-rich and basic. It can coordinate with lesser coupling reagents, stalling the reaction, and complicates downstream purification.

Why HATU?

Standard carbodiimide reagents (e.g., EDC/HOBt) often fail with α,α -disubstituted acids, leading to low yields or recovery of starting material[2]. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is specifically designed for these edge cases.

HATU converts the hindered acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester . The critical mechanistic advantage is the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as an intramolecular hydrogen-bond acceptor, pre-organizing the incoming amine and drastically lowering the transition state energy required to overcome the steric bulk of the cyclopropane ring[3].

G A 1. Hindered Acid (Quaternary C) B 2. Deprotonation (DIPEA) A->B C 3. HATU Attack (Uronium Salt) B->C D 4. OAt Active Ester (H-Bond Acceptor) C->D E 5. Amine Addition (Anchoring Effect) D->E F 6. Amide Product E->F

Figure 1: Mechanistic workflow of HATU-mediated activation and amide bond formation.

Causality of Reagent Selection
  • Base - DIPEA over TEA: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive uronium species[2].

  • Solvent - Anhydrous DMF: Polar aprotic solvents like DMF stabilize the highly polar transition states of the OAt-ester formation. Traces of water will rapidly hydrolyze the active ester back to the starting acid; hence, strictly anhydrous conditions are mandatory.

Quantitative Reagent Comparison

To illustrate the necessity of this specific protocol, the table below summarizes the typical performance metrics of various coupling reagents when applied to quaternary cyclopropanecarboxylic acids.

Coupling ReagentActive Ester FormedTypical Yield (%)Reaction TimePrimary Failure Mode
EDC / HOBt OBt-ester< 15%48+ hoursIncomplete activation; steric repulsion of amine.
PyBOP OBt-ester30 - 40%24 hoursSlow aminolysis; pyrrolidine byproduct formation.
HATU OAt-ester85 - 95% 2 - 6 hours Highly efficient; requires strict stoichiometry.

Experimental Protocol

This protocol is designed as a self-validating system . By isolating the pre-activation step and utilizing LC-MS checkpoints, researchers can definitively diagnose whether a failure is due to poor activation (steric shielding of the acid) or poor nucleophilicity (unreactive amine).

Reagents Required
  • 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv, limiting reagent)

  • Target Amine (1.2 - 1.5 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to acid)

Step-by-Step Methodology

Step 1: Pre-Activation (Critical Step)

  • Charge an oven-dried flask with 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) under an argon atmosphere.

  • Add anhydrous DMF to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 eq) dropwise at room temperature. The solution typically turns a distinct yellow/orange color, indicative of the released HOAt anion.

  • Causality Note: Stir for 15 to 30 minutes before adding the amine. Hindered acids activate slowly. If the amine is added simultaneously with HATU, the amine can attack HATU directly, forming a dead-end tetramethylguanidinium byproduct[2].

Step 2: System Validation (LC-MS Checkpoint 1)

  • Withdraw a 1 μ L aliquot, dilute in MeCN, and inject into the LC-MS.

  • Validation: Confirm the complete disappearance of the starting acid mass and the appearance of the OAt-active ester mass (Acid Mass + 118 Da). Do not proceed to Step 3 until activation is confirmed.

Step 3: Amine Addition & Coupling

  • Add the target amine (1.2 eq) to the activated ester solution.

  • Stir at room temperature. If the amine is also sterically hindered or electronically deactivated (e.g., an aniline), heat the reaction to 40–50 °C.

  • Monitor via LC-MS (Checkpoint 2) until the OAt-active ester is fully consumed (typically 2–6 hours).

Step 4: Tailored Non-Acidic Workup

  • Quench the reaction by diluting the mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Causality Note:Do NOT wash with 1M HCl. The 5-methoxypyridin-2-yl moiety is basic. An acidic wash will protonate the product, extracting it into the aqueous layer and destroying the yield.

  • Wash the organic layer with Saturated Aqueous NH4​Cl (3x) to remove DMF and excess DIPEA.

  • Wash with Saturated Aqueous NaHCO3​ (1x) to remove any unreacted carboxylic acid and HOAt byproducts.

  • Wash with Brine (1x), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol Step1 Phase 1: Reagent Prep Dry DMF, Ar atm, 0.2 M Step2 Phase 2: Pre-Activation (15-30 min) Acid + HATU + DIPEA Step1->Step2 Step3 Phase 3: Amine Coupling Add Amine, RT to 50°C Step2->Step3 Step4 Phase 4: LC-MS Monitoring Track OAt-ester consumption Step3->Step4 Step5 Phase 5: Mild Workup Avoid strong acids (Pyridine moiety) Step4->Step5

Figure 2: Step-by-step experimental protocol for hindered HATU couplings.

References

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society 1993, 115 (10), 4397–4398.[Link][3]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 2005, 61 (46), 10827-10852.[Link][1]

  • El-Faham, A.; Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews 2011, 111 (11), 6557–6602.[Link][2]

Sources

Application

Application Note: 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid in Advanced Drug Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of conformationally restricted and metabolically stable motifs is paramount. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of conformationally restricted and metabolically stable motifs is paramount. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid represents a highly specialized chemical building block designed to address these challenges. By merging a cyclopropane ring—a well-established bioisostere for gem-dimethyl groups—with a 5-methoxypyridine moiety, this compound provides an exceptional scaffold for developing kinase inhibitors, muscarinic GPCR agonists[1], and complex spirocyclic central nervous system (CNS) agents[2][3].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing instead on the causality of experimental choices and providing self-validating protocols to ensure high-fidelity incorporation of this building block into your target Active Pharmaceutical Ingredients (APIs).

Physicochemical Profiling & Quantitative Data

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The cyclopropane ring restricts the rotational degrees of freedom, locking the 5-methoxypyridine ring into a defined spatial vector, which is critical for precise pharmacophore alignment.

Table 1: Physicochemical Properties & Synthetic Metrics
Property / MetricValue / DescriptionCausality & Impact in Drug Design
Molecular Formula C10H11NO3Baseline mass for LC-MS tracking.
Molecular Weight 193.20 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsThe pyridine nitrogen and methoxy oxygen serve as critical hinge-binding or solvent-channel interactors[4].
Steric Environment Quaternary α-carbonThe gem-disubstituted cyclopropane carbon introduces significant steric hindrance, requiring highly reactive coupling agents (e.g., HATU).
Metabolic Stability High (vs. aliphatic linkers)The cyclopropane ring resists cytochrome P450-mediated α-oxidation, improving the pharmacokinetic half-life of the final API.

Logical Relationships & Pharmacophore Mapping

The utility of this building block stems from the distinct roles each functional group plays. The diagram below maps the logical relationship between the structural motifs and their functional utility in drug discovery.

Pharmacophore Center 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid N Pyridine Nitrogen (H-Bond Acceptor) Center->N Kinase Hinge Binding OMe Methoxy Group (Electron Donor / Steric) Center->OMe Modulates pKa & LogP Cyc Cyclopropane Ring (Rigid Spacer / Lipophilic) Center->Cyc Vector Control & Stability COOH Carboxylic Acid (Conjugation Handle) Center->COOH Amide/Ester Formation

Pharmacophore and functional mapping of the building block's structural motifs.

Experimental Workflows & Self-Validating Protocols

The primary challenge when utilizing 1-arylcyclopropanecarboxylic acids is the severe steric hindrance at the quaternary carbon[2][5]. Standard coupling agents (like EDC/HOBt) often result in sluggish kinetics, epimerization (if chiral centers are present elsewhere), or high rates of unreacted starting material.

Pathway1 A 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid B HATU / DIPEA Amide Coupling A->B Primary/Secondary Amine C BH3·THF Reduction A->C Chemoselective D Target API (e.g., GPCR Ligand) B->D Overcomes Steric Hindrance E Primary Alcohol Intermediate C->E Precursor for Etherification

Synthetic workflows for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid.

Protocol A: Sterically Hindered Amide Coupling (HATU/DIPEA)

Causality & Rationale: HATU is selected over EDC/HOBt because it forms a highly reactive 7-aza-benzotriazole active ester (HOAt ester). The nitrogen in the pyridine ring of HOAt provides a neighboring group effect that accelerates the aminolysis step, which is crucial for overcoming the steric bulk of the cyclopropane ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add HATU (1.2 eq, 1.2 mmol) followed by DIPEA (3.0 eq, 3.0 mmol). Scientific Insight: DIPEA is used as a non-nucleophilic base to ensure complete deprotonation of the incoming amine without competing for the active ester.

  • Pre-activation Phase: Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active ester forms.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over anhydrous Na₂SO₄.

Self-Validation System:

  • LC-MS: Monitor the disappearance of the starting material ([M+H]⁺ m/z 194.2). The successful formation of the HOAt active ester can occasionally be observed at m/z 312.1 prior to amine addition.

  • ¹H NMR (CDCl₃): Validation of the product is confirmed by the presence of the amide N-H proton (typically broad singlet at 6.5–8.0 ppm) and the characteristic upfield multiplet of the cyclopropane -CH₂-CH₂- protons (1.1–1.6 ppm), which remain intact.

Protocol B: Chemoselective Reduction to Primary Alcohol

Causality & Rationale: Converting the carboxylic acid to an alcohol opens pathways for etherification or oxidation to an aldehyde (for reductive amination). Borane-THF (BH₃·THF) is chosen over Lithium Aluminum Hydride (LiAlH₄) because it is highly chemoselective for carboxylic acids, operates under milder conditions, and prevents potential side reactions involving the heteroaryl ring[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting acid (1.0 eq, 1.0 mmol) in anhydrous THF (5.0 mL) in a flame-dried flask under N₂. Cool to 0 °C using an ice bath.

  • Reduction: Slowly add BH₃·THF (1.0 M in THF, 2.5 eq, 2.5 mL) dropwise over 10 minutes to control the evolution of H₂ gas.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Scientific Insight: The steric bulk of the cyclopropane ring necessitates extended reaction times to ensure complete conversion.

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of Methanol (2.0 mL) until gas evolution ceases.

  • Workup: Concentrate the mixture in vacuo, redissolve in EtOAc (15 mL), wash with 1M NaOH (to break up boron complexes) and brine, then dry over Na₂SO₄.

Self-Validation System:

  • TLC: Use a KMnO₄ stain. The product (1-(5-methoxypyridin-2-yl)cyclopropyl)methanol will stain bright yellow/white against the purple background, whereas the starting acid streaks.

  • ¹H NMR (CDCl₃): Validation is achieved by observing the disappearance of the broad carboxylic acid -OH peak (>10 ppm) and the emergence of a new singlet integrating to 2 protons at ~3.8–4.0 ppm, corresponding to the newly formed -CH₂-OH group.

References

  • BindingDB. (n.d.). BindingDB BDBM326379 (1R,2S)-2-(3-Aminopropyl)-1-[1-(5-methoxypyridin-2-yl)-1H-imidazol-4-yl]cyclopropanecarboxylic acid. Retrieved from [Link][4]

  • Google Patents. (2023). US11834407B2 - Substituted cyclohexanes as muscarinic M1 receptor and/or M4 receptor agonists. Retrieved from[1]

  • Google Patents. (2006). WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes. Retrieved from [2]

  • Google Patents. (2007). WO2007016155A2 - Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. Retrieved from [3]

Sources

Method

Application Note: Decarboxylative Cross-Coupling Strategies for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Rationale The incorporation of high-Fsp³ arc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The incorporation of high-Fsp³ architectures, such as cyclopropyl rings, is a proven strategy in modern drug discovery to improve metabolic stability and pharmacokinetic profiles. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a highly valuable building block, offering both a rigid cyclopropyl spacer and a functionalized methoxypyridine pharmacophore.

However, forming C(sp³)–C(sp²) bonds at fully substituted (quaternary) α-carbons via traditional transition-metal catalysis is notoriously difficult. Thermal decarboxylation of tertiary carboxylic acids suffers from prohibitively high activation barriers and competing β-hydride elimination. To overcome this, Single Electron Transfer (SET) paradigms—specifically Metallaphotoredox Catalysis and Redox-Active Ester (RAE) coupling—have emerged as the definitive solutions [3]. By oxidizing the carboxylate to a transient radical, CO₂ is extruded under exceptionally mild conditions, generating a nucleophilic cyclopropyl radical primed for nickel-catalyzed cross-coupling [4].

Mechanistic Causality & Workflow Design

When working with 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, two specific structural liabilities must be managed:

  • Pyridine Coordination: The basic nitrogen of the 5-methoxypyridine moiety can competitively bind to the nickel catalyst, leading to off-cycle resting states and catalyst deactivation. Causality: This necessitates the use of strongly coordinating bidentate ligands (e.g., dtbbpy or TMHD) to saturate the nickel coordination sphere and outcompete substrate binding.

  • Steric Hindrance at the Quaternary Center: Decarboxylation yields a bulky tertiary cyclopropyl radical. Standard nickel-bipyridyl complexes often fail to undergo inner-sphere reductive elimination due to steric clash, resulting in undesired C–O bond formation (O-arylation) [2]. Causality: Utilizing nickel-diketonate complexes, such as Ni(TMHD)₂, facilitates an outer-sphere reductive elimination pathway, restoring high C–C coupling selectivity [2].

Workflow A 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid B Direct Photoredox (Ir/Ni Dual Catalysis) A->B Ir/Ni cat., Base, Light C RAE Pathway (NHPI Esterification) A->C DIC, DMAP, NHPI F C(sp3)-C(sp2) Coupled Product B->F D NHPI Redox-Active Ester C->D E Ni-Catalyzed Reductive Cross-Coupling D->E Ni cat., Reductant E->F

Figure 1: Divergent decarboxylative cross-coupling workflows for tertiary cyclopropyl acids.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization landscape for coupling tertiary cyclopropanecarboxylic acids with aryl halides. Direct photoredox conditions require specific ligand tuning to avoid oxygen-arylation side reactions [2], while the RAE approach offers a robust, scalable alternative using zinc reductants [1].

EntryActivation StrategyCatalyst & Ligand SystemBase / ReductantYield (%)Mechanistic Observation & Causality
1Direct PhotoredoxNiCl₂·dtbbpy / Ir(ppy)₃Cs₂CO₃< 15%Inner-sphere reductive elimination fails due to sterics; major byproduct is O-arylated ester [2].
2Direct PhotoredoxNi(TMHD)₂ / 4CzIPNCs₂CO₃78%Diketonate ligand favors outer-sphere mechanism; highly selective C–C bond formation [2].
3RAE (NHPI Ester)NiCl₂·glyme / dtbbpyZn dust85%Efficient radical generation via SET from Ni(I); highly scalable and avoids strong base [1].
4RAE (NHPI Ester)NiCl₂·glyme / dtbbpyAryl Zinc Reagent82%Negishi-type coupling; excellent functional group tolerance [1].

Experimental Protocols

Protocol A: Synthesis of the NHPI Redox-Active Ester

Pre-activation of the carboxylic acid into an N-hydroxyphthalimide (NHPI) ester lowers the reduction potential, allowing for thermal, monometallic nickel catalysis without the need for photocatalysts [1].

Reagents:

  • 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 10 mmol)

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv, 11 mmol)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv, 11 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Dissolution: Charge an oven-dried 100 mL round-bottom flask with the carboxylic acid, NHPI, and DMAP. Purge the flask with N₂ for 5 minutes. Add anhydrous DCM and stir to suspend the solids.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Causality: The formation of the O-acylisourea intermediate is exothermic; cooling prevents premature thermal degradation of this reactive species.

  • Coupling: Add DIC dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Self-Validating Filtration: Filter the reaction mixture through a medium-porosity glass frit. Verification: The byproduct, diisopropylurea, is highly insoluble in DCM. A thick white precipitate confirms successful carbodiimide activation.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure RAE as a crystalline solid.

Protocol B: Direct Dual Nickel/Photoredox Cross-Coupling

This protocol allows for the direct coupling of the free acid with aryl halides, bypassing the esterification step, by utilizing synergistic Ir/Ni catalysis [3].

Reagents:

  • 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.5 equiv, 0.75 mmol)

  • Aryl Iodide or Bromide (1.0 equiv, 0.50 mmol)

  • Ni(TMHD)₂ (10 mol%, 0.05 mmol)

  • 4CzIPN (Photocatalyst) (2 mol%, 0.01 mmol)

  • Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Anhydrous DMSO (10 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL borosilicate glass vial equipped with a PTFE-lined stir bar with the carboxylic acid, aryl halide, Ni(TMHD)₂, 4CzIPN, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous DMSO. Seal the vial tightly with a PTFE-septum cap.

  • Degassing (Critical Step): Remove the vial from the glovebox and subject it to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that rapidly quenches the excited state of the photocatalyst and irreversibly intercepts the cyclopropyl radical. Complete oxygen removal is non-negotiable for reaction success [3].

  • Irradiation: Place the vial in a photoreactor equipped with 427 nm (blue) LEDs. Stir vigorously at 25 °C for 24 hours. Self-Validation: The solution should transition from a pale color to a deep, dark homogenous mixture, indicating the formation of the active low-valent nickel species.

  • Workup: Quench the reaction by opening the vial to air. Dilute with EtOAc, wash with saturated aqueous LiCl (3 × 10 mL) to remove DMSO, dry over Na₂SO₄, and concentrate for purification.

MechanisticCycle Ni0 Ni(0) NiII Ni(II)-Ar Ni0->NiII Aryl Halide Oxidative Add. NiI Ni(I)-Ar NiII->NiI SET Reduction (from PC) NiIII Ni(III) NiI->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Radical Cyclopropyl Radical Radical->NiIII

Figure 2: Nickel-catalyzed radical capture and cross-coupling mechanistic cycle.

References

  • Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters Journal of the American Chemical Society / NIH
  • Unlocking Tertiary Acids for Metallaphotoredox C(sp²)–C(sp³)
  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides Journal of the American Chemical Society / NIH
  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry ChemRxiv
Application

Application Note: Scale-Up Synthesis and Process Optimization of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

Document Type: Technical Protocol & Process Development Guide Target Audience: Process Chemists, Medicinal Chemists, and CMC Professionals Overview & Strategic Rationale The incorporation of cyclopropyl rings adjacent to...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Process Development Guide Target Audience: Process Chemists, Medicinal Chemists, and CMC Professionals

Overview & Strategic Rationale

The incorporation of cyclopropyl rings adjacent to heteroaromatic systems is a highly effective strategy in modern drug design. The 1-(5-methoxypyridin-2-yl)cyclopropane-1-carboxylic acid building block provides conformational restriction, enhances metabolic stability by blocking the benzylic position from cytochrome P450 oxidation, and offers unique exit vectors for subsequent amide couplings.

However, scaling up the synthesis of this building block presents two distinct chemical challenges:

  • Exothermic Cyclopropanation: Traditional methods utilizing sodium hydride (NaH) in DMF generate explosive hydrogen gas and uncontrolled exotherms, making them unsuitable for pilot-plant execution.

  • Sterically Hindered Hydrolysis: The intermediate cyclopropanecarbonitrile is highly sterically congested due to the adjacent quaternary carbon and the pyridine ring, rendering standard aqueous hydrolysis methods ineffective.

This application note details a robust, chromatography-free, two-step scalable process leveraging Liquid-Liquid Phase-Transfer Catalysis (PTC) [1] and High-Temperature Glycolic Hydrolysis [2].

Retrosynthetic Route & Mechanistic Causality

Step 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation

To avoid the hazards of NaH, we employ a biphasic PTC system using 50% aqueous NaOH, toluene, and tetrabutylammonium bromide (TBAB). According to the Makosza interfacial mechanism[3], deprotonation of 2-(5-methoxypyridin-2-yl)acetonitrile occurs at the liquid-liquid interface. The resulting carbanion forms a lipophilic ion pair with the tetrabutylammonium cation, which migrates into the organic phase to undergo alkylation.

Process Causality: We utilize 1-bromo-2-chloroethane instead of the traditional 1,2-dibromoethane. The differential leaving group ability (Br > Cl) ensures a stepwise alkylation-cyclization sequence, minimizing intermolecular bis-alkylation side reactions and avoiding the severe toxicity associated with 1,2-dibromoethane.

Step 2: High-Temperature Basic Hydrolysis

Sterically hindered nitriles resist hydrolysis under standard refluxing aqueous conditions. While acidic hydrolysis (e.g., concentrated H₂SO₄) can force the reaction, it risks degrading the electron-rich 5-methoxypyridine ring and complicates the isolation of the zwitterionic product. Process Causality: We utilize potassium hydroxide (KOH) in ethylene glycol at 150 °C[2]. The high boiling point of ethylene glycol allows the reaction to overcome the high activation energy barrier of the sterically congested nitrile at atmospheric pressure, driving the equilibrium forward via the irreversible expulsion of ammonia gas.

Process Visualizations

Overall Synthetic Workflow

Workflow SM 2-(5-Methoxypyridin-2-yl) acetonitrile PTC PTC Cyclopropanation (50% NaOH, TBAB, Toluene) SM->PTC 1-Bromo-2-chloroethane 45°C Nitrile 1-(5-Methoxypyridin-2-yl) cyclopropanecarbonitrile PTC->Nitrile Phase Separation & Concentration Hydrolysis Alkaline Hydrolysis (KOH, Ethylene Glycol, 150°C) Nitrile->Hydrolysis 24 h Acid 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid Hydrolysis->Acid Acidification (pH 4.0) & Crystallization

Caption: Two-step scalable workflow from acetonitrile derivative to the final cyclopropanecarboxylic acid.

Mechanism of PTC Cyclopropanation

Mechanism cluster_aq Aqueous Phase (50% NaOH) cluster_int Liquid-Liquid Interface cluster_org Organic Phase (Toluene) OH OH⁻ (aq) Deprot Deprotonation of Nitrile Formation of Carbanion OH->Deprot IonPair Ion Pair Formation [Carbanion]⁻ [NBu₄]⁺ Deprot->IonPair Alk1 1st Alkylation (SN2 with BrCH₂CH₂Cl) IonPair->Alk1 Migration to Organic Phase Alk2 Intramolecular Cyclization (Chloride Displacement) Alk1->Alk2 Base / PTC Prod Cyclopropanated Nitrile + [NBu₄]⁺Cl⁻ Alk2->Prod

Caption: Makosza interfacial mechanism for the phase-transfer catalyzed cyclopropanation.

Quantitative Data & Yield Optimization

The following tables summarize the process optimization data that led to the final protocol.

Table 1: Optimization of PTC Cyclopropanation (Step 1)

Alkylating Agent (Eq)Base (Eq)Catalyst (Mol %)Temp (°C)IPC Conversion (%)Isolated Yield (%)
1,2-Dibromoethane (1.5)50% NaOH (4.0)TBAB (5%)2582 (Bis-alkylated imp.)68
1-Bromo-2-chloroethane (1.5)50% NaOH (4.0)TBAB (5%)257565
1-Bromo-2-chloroethane (1.5) 50% NaOH (5.0) TBAB (10%) 45 >99 92

Table 2: Hydrolysis Condition Screening (Step 2)

Solvent SystemBase (Eq)Temp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
EtOH / H₂O (1:1)KOH (5.0)85 (Reflux)48< 10N/A
6M HCl (Aqueous)None100 (Reflux)4845 (Degradation)22
Ethylene Glycol KOH (6.0) 150 24 >99 88

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropanecarbonitrile

A self-validating biphasic system where the cessation of exotherm indicates the completion of the primary alkylation.

Materials:

  • 2-(5-Methoxypyridin-2-yl)acetonitrile: 100 g (0.675 mol, 1.0 eq)

  • 1-Bromo-2-chloroethane: 145 g (1.01 mol, 1.5 eq)

  • Tetrabutylammonium bromide (TBAB): 21.7 g (0.067 mol, 0.1 eq)

  • Toluene: 800 mL

  • 50% Aqueous NaOH: 270 g (3.37 mol, 5.0 eq)

Step-by-Step Procedure:

  • Reactor Charging: To a 2 L jacketed reactor equipped with a mechanical stirrer, internal thermometer, and addition funnel, add 2-(5-methoxypyridin-2-yl)acetonitrile (100 g), toluene (800 mL), 1-bromo-2-chloroethane (145 g), and TBAB (21.7 g).

  • Agitation: Initiate vigorous mechanical stirring (≥ 400 rpm) to ensure a high interfacial surface area between the organic and aqueous phases.

  • Base Addition: Add the 50% aqueous NaOH dropwise over 2 hours.

    • Causality Note: The reaction is highly exothermic. Control the jacket temperature to maintain the internal reaction mass between 40–45 °C.

  • Maturation: Once addition is complete, maintain the temperature at 45 °C for 4 hours.

  • In-Process Control (IPC): Sample the organic layer for HPLC analysis. The reaction is deemed complete when starting material is ≤ 1.0%.

  • Workup: Cool the mixture to 20 °C. Add 500 mL of deionized water to dissolve the precipitated sodium salts. Stop agitation and allow phases to separate for 30 minutes.

  • Phase Separation: Drain the lower aqueous phase. Wash the upper organic phase with water (2 × 300 mL) followed by brine (300 mL).

  • Isolation: Concentrate the toluene layer under reduced pressure to afford the product as a pale yellow oil that solidifies upon standing (Yield: ~108 g, 92%). This intermediate is sufficiently pure (>95% AUC) to be telescoped into the next step.

Protocol 2: Synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

A self-validating hydrolysis utilizing ammonia evolution as a real-time kinetic indicator.

Materials:

  • 1-(5-Methoxypyridin-2-yl)cyclopropanecarbonitrile: 100 g (0.574 mol, 1.0 eq)

  • Potassium Hydroxide (KOH) pellets (85%): 227 g (3.44 mol, 6.0 eq)

  • Ethylene Glycol: 500 mL

  • 6M Hydrochloric Acid: As needed for pH adjustment

Step-by-Step Procedure:

  • Reactor Charging: To a 2 L reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber, add ethylene glycol (500 mL) and 1-(5-methoxypyridin-2-yl)cyclopropanecarbonitrile (100 g).

  • Base Addition: Add KOH pellets (227 g) in portions. Caution: Exothermic dissolution.

  • Heating & IPC: Heat the mixture to an internal temperature of 150 °C.

    • Self-Validating System: As hydrolysis proceeds, ammonia gas is generated. Suspend a piece of damp universal indicator paper at the exhaust of the condenser; it will turn deep blue. The reaction is nearing completion when ammonia evolution ceases (typically 18–24 hours). Confirm via HPLC.

  • Cooling & Dilution: Cool the dark reaction mixture to 25 °C. Dilute with deionized water (1.0 L) to reduce viscosity.

  • Organic Wash: Extract the aqueous mixture with MTBE (2 × 400 mL). Discard the MTBE layers.

    • Causality Note: This step removes trace unreacted nitrile and non-polar organic impurities, ensuring a highly pure final product without chromatography.

  • Isoelectric Precipitation: Transfer the aqueous layer to a reactor. Slowly add 6M HCl dropwise while maintaining the temperature below 20 °C using a cooling jacket.

    • Critical Parameter: Monitor the pH continuously. The pyridine nitrogen is basic, and the carboxylic acid is acidic. The product will precipitate as a zwitterion/neutral species at its isoelectric point. Adjust the pH precisely to 4.0 .

  • Filtration: Stir the resulting thick slurry for 2 hours at 5 °C to maximize crystallization. Filter the solid through a Buchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold water (3 × 150 mL) to remove residual glycol and potassium chloride salts. Dry in a vacuum oven at 50 °C to constant weight. (Yield: ~97 g, 88% as a white to off-white powder).

References

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles Source: Science24 / Makosza, M. URL:[Link]

  • Phase-Transfer Catalysis in Organic Syntheses Source: CRDEEP Journals URL:[Link]

  • Synthetic Applications of the Catalytic Hydrolysis of Sterically Hindered Nitriles Source: University of Groningen (RUG) URL:[Link]

Sources

Method

Application Note: Catalytic Esterification of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

Executive Summary The compound 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1282549-26-1)[1] is a highly specialized, sterically congested building block frequently utilized in the development of CNS-act...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1282549-26-1)[1] is a highly specialized, sterically congested building block frequently utilized in the development of CNS-active therapeutics and advanced agrochemicals[2]. Esterification of this substrate presents a significant synthetic hurdle. Traditional Brønsted acid-catalyzed Fischer esterifications typically fail or require harsh, degrading conditions due to the severe steric hindrance of the 1,1-disubstituted cyclopropane ring and the Lewis-basic nature of the pyridine moiety, which readily poisons standard catalysts.

This application note details a state-of-the-art, highly efficient protocol for the direct catalytic esterification of this substrate using a moisture-tolerant Zirconium(IV) complex. By leveraging kinetic optimization and rational catalyst design, this method achieves near-quantitative yields under mild conditions without the need for stoichiometric coupling reagents or aggressive water scavengers[3].

Mechanistic Rationale & Substrate Profiling

The Dual Challenge of Sterics and Electronics

The target carboxylic acid features a cyclopropane ring that imposes a ~120° external bond angle, forcing the carboxylate group and the 5-methoxypyridin-2-yl ring into close spatial proximity. This steric bulk severely retards the nucleophilic attack of incoming alcohols. Furthermore, the basic pyridine nitrogen acts as a competing coordinating ligand, effectively deactivating traditional Lewis acids (e.g., AlCl₃, BF₃)[4].

The Zirconocene Solution

To bypass these limitations, we employ Zr(Cp)₂ (OTf)₂·THF (Zirconocene bis(trifluoromethanesulfonate) tetrahydrofuran complex) as the catalyst[3].

  • Causality of Catalyst Choice: Zirconium(IV) is highly oxophilic, preferentially activating the hard carbonyl oxygen over the softer pyridine nitrogen[5].

  • Steric Shielding: The bulky cyclopentadienyl (Cp) ligands provide a protective steric shield around the Zr center, preventing the formation of stable, inactive chelate complexes with the substrate's pyridine ring.

  • Moisture Tolerance: The labile triflate (OTf) ligands allow for rapid, reversible coordination of the carboxylic acid while maintaining sufficient moisture tolerance to operate without molecular sieves or Dean-Stark apparatuses[3].

Zr_Catalytic_Cycle Cat Active Catalyst Zr(Cp)2(OTf)2 Coord Carboxylic Acid Coordination Cat->Coord Int1 Zr-Carboxylate Complex (Electrophilic Carbonyl) Coord->Int1 + RCOOH - HOTf NuAttack Alcohol Coordination & Nucleophilic Attack Int1->NuAttack Int2 Tetrahedral Intermediate (Zr-stabilized) NuAttack->Int2 + R'OH Elim Water Elimination & Product Release Int2->Elim Prod Ester Product + H2O Elim->Prod Prod->Cat + HOTf (Regeneration)

Caption: Catalytic cycle of Zr(Cp)2(OTf)2-mediated esterification showing intermediate stabilization.

Experimental Methodologies

The following protocol outlines the direct synthesis of the corresponding ester (e.g., benzyl or ethyl ester) using the optimized Zirconium catalysis framework.

Reagents & Materials
  • Substrate: 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv, 1.0 mmol, 193.2 mg)

  • Nucleophile: Target Alcohol (e.g., Benzyl alcohol) (1.2 equiv, 1.2 mmol)

  • Catalyst: Zr(Cp)₂(OTf)₂·THF (5 mol%, 0.05 mmol, 29.6 mg)

  • Solvent: Toluene (Anhydrous, 2.0 mL, 0.5 M concentration)

Step-by-Step Protocol
  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (193.2 mg) and the Zr(Cp)₂(OTf)₂·THF catalyst (29.6 mg).

  • Solvent & Reactant Addition: Inject 2.0 mL of toluene into the vessel, followed by the addition of the alcohol (1.2 mmol).

  • Thermal Activation: Seal the tube with a Teflon screw cap (to prevent solvent evaporation) and transfer to a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours. Note: The reaction proceeds efficiently under an ambient atmosphere; rigorous inert gas purging is not strictly required due to the catalyst's moisture tolerance.

  • Quenching: Cool the reaction mixture to room temperature. Quench the active catalyst by adding 2.0 mL of saturated aqueous NaHCO₃. Stir for 5 minutes until gas evolution ceases.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure ester.

Self-Validating System & Quality Control

To ensure this protocol is a self-validating system, a 20 µL reaction aliquot must be withdrawn at t=0 and t=12 hours. Dilute the aliquots in 0.5 mL CDCl₃ and analyze via ¹H-NMR. The disappearance of the starting material's cyclopropane protons (typically a distinct multiplet around δ 1.2–1.6 ppm) relative to the newly formed ester alkyl protons confirms chemical conversion independent of downstream isolation losses. If conversion is <95% at 12 hours, catalyst poisoning by trace amine impurities in the starting material should be suspected.

Experimental_Workflow Step1 1. Substrate Prep 1-(5-Methoxypyridin-2-yl) cyclopropanecarboxylic acid Step2 2. Catalyst Addition Zr(Cp)2(OTf)2·THF (5 mol%) Step1->Step2 Step3 3. Reaction Toluene, R'OH (1.2 eq) 80 °C, 12 h Step2->Step3 Step4 4. Workup NaHCO3 Quench & Extr. Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Caption: Step-by-step workflow for the Zr-catalyzed direct esterification protocol.

Quantitative Data & Optimization Matrix

The following table summarizes the kinetic optimization parameters for the esterification of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid with benzyl alcohol. The data illustrates the stark contrast between traditional methods and the optimized Zirconium-catalyzed approach[3].

EntryCatalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Conversion (%)
1H₂SO₄ (Standard Fischer)10Toluene11024< 5
2EDCI / DMAP (Steglich)100 / 10DCM251645
3Zr(Cp)₂Cl₂5Toluene802412
4 Zr(Cp)₂(OTf)₂·THF 5 Toluene 80 12 > 95
5Zr(Cp)₂(OTf)₂·THF2Toluene802488

Data Interpretation: Standard Brønsted acids (Entry 1) fail entirely due to substrate sterics and pyridine protonation. Stoichiometric coupling reagents (Entry 2) provide moderate yields but suffer from poor atom economy and difficult purification. The highly Lewis-acidic, moisture-tolerant Zr(Cp)₂(OTf)₂·THF (Entry 4) provides optimal conversion, whereas the less electrophilic chloride analog (Entry 3) is virtually inactive.

References

  • Title: Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by Hafnium(IV) or Zirconium(IV) Salts Source: Tetrahedron (Elsevier) URL: [Link]

Sources

Application

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Executive Summary & Chemical Topology The incorporation of α,α -disubstituted cyclic building blocks into peptide backbones is a transformative strategy in modern drug development. Molecules like 1-(5-Methoxypyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Topology

The incorporation of α,α -disubstituted cyclic building blocks into peptide backbones is a transformative strategy in modern drug development. Molecules like 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid introduce severe conformational restrictions, locking the peptide's ϕ and ψ dihedral angles to enhance proteolytic stability and target affinity[1].

However, this topological constraint introduces a massive synthetic bottleneck during Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently observe that standard coupling chemistries (e.g., DIC/HOBt or HBTU) fail completely when applied to this molecule[2]. This guide details the mechanistic causality behind these failures and provides a self-validating, highly optimized workflow utilizing advanced coupling reagents (COMU and TFFH) to ensure successful amide bond formation.

Mechanistic Causality: Overcoming the Bürgi-Dunitz Blockade

To successfully couple 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, one must understand the physical chemistry preventing the reaction:

  • The Gem-Dialkyl Steric Shield: The sp3 hybridized carbons of the cyclopropane ring project outward, creating a rigid, umbrella-like steric shield directly α to the electrophilic carbonyl carbon. This physical barrier blocks the incoming resin-bound amine from achieving the optimal 107° Bürgi-Dunitz trajectory required for nucleophilic attack.

  • Leaving Group Bulk: Standard carbodiimide/uronium reagents generate bulky active esters (e.g., OBt from HBTU or OAt from HATU). When the active ester leaving group is as sterically demanding as the cyclopropane ring itself, the transition state energy barrier becomes insurmountable at room temperature[2].

  • Electronic Microenvironment: The 5-methoxypyridin-2-yl moiety is an electron-rich aromatic system. While the pyridine nitrogen can act as a weak base, its primary role in this context is exacerbating the steric bulk around the reaction center, necessitating highly reactive, low-profile electrophiles[1].

The Solution: We must manipulate the leaving group. For primary amines, we utilize , which generates a highly reactive, less sterically demanding Oxyma ester[3]. For secondary or N-alkylated amines, we abandon oxygen-based leaving groups entirely and utilize to generate an acyl fluoride in situ[2][3]. Fluorine is highly electronegative (maximizing carbonyl reactivity) yet sterically compact (comparable to a hydrogen atom), allowing efficient nucleophilic attack in extremely congested environments.

Decision Matrix & Workflow

SPPS_Workflow Start Resin-Bound Free Amine Assess Assess Amine Sterics Start->Assess Primary Primary Amine (e.g., Gly, Ala) Assess->Primary Hindered Secondary/N-Alkyl Amine (e.g., Pro, N-Me) Assess->Hindered COMU COMU / DIPEA / Oxyma MW, 75°C, 15 min Primary->COMU TFFH TFFH / DIPEA Acyl Fluoride Route Hindered->TFFH Cleavage Micro-cleavage & LC-MS Validation Gate COMU->Cleavage TFFH->Cleavage Success Successful Amide Bond Formation Cleavage->Success >95% Conversion ReCouple Double Coupling / Extend Time Cleavage->ReCouple <95% Conversion ReCouple->Cleavage

Caption: Workflow for coupling 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid in SPPS.

Comparative Analysis of Coupling Reagents

The following table summarizes the quantitative efficacy of various coupling strategies when applied to highly hindered α,α -disubstituted cyclopropane carboxylic acids[2][3].

Coupling ReagentActive IntermediateLeaving Group Steric BulkReactivity ProfileRecommended Use Case for Cyclopropane Acids
DIC / HOBt OBt EsterHighLowNot recommended; typical yields <10%.
HATU / DIPEA OAt EsterHighHighModerate success on unhindered primary amines.
COMU / DIPEA Oxyma EsterModerateVery HighOptimal for Primary Amines; safe for MW-SPPS.
TFFH / DIPEA Acyl FluorideVery LowExtremely HighOptimal for Secondary/N-alkyl amines; highly refractory couplings.

Mechanistic Pathway: Acyl Fluoride Activation

Activation_Pathway Acid 1-(5-Methoxypyridin-2-yl) cyclopropanecarboxylic acid Intermediate Acyloxy-tetramethylformamidinium Intermediate Acid->Intermediate TFFH/Base TFFH TFFH + DIPEA AcylFluoride Acyl Fluoride (Highly Reactive) Intermediate->AcylFluoride Fluoride attack Product Peptide Product AcylFluoride->Product + Amine Amine Resin-Bound Amine Amine->Product

Caption: Mechanistic pathway of TFFH-mediated acyl fluoride activation for sterically hindered acids.

Self-Validating Experimental Protocols

In sterically congested SPPS, traditional colorimetric assays (like the Kaiser or Chloranil tests) frequently yield false negatives because the dye molecules cannot physically access the hindered amine. Therefore, these protocols operate as a self-validating system : progression to the next synthetic cycle is strictly gated by a micro-cleavage step followed by LC-MS analysis.

Protocol A: Microwave-Assisted COMU Coupling (For Primary Amines)

Causality: Microwave (MW) irradiation provides the necessary kinetic energy to overcome the high activation energy barrier of the sterically hindered transition state, reducing reaction times from 24 hours to 15 minutes[2].

  • Resin Swelling: Swell 0.1 mmol of Fmoc-deprotected resin in N-Methyl-2-pyrrolidone (NMP) for 20 minutes. Note: NMP is prioritized over DMF for its superior solvating properties, which disrupts inter-chain hydrogen bonding and prevents peptide aggregation during difficult couplings[2].

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid and 0.39 mmol (3.9 eq) of COMU in 2 mL of NMP. Add 0.8 mmol (8 eq) of DIPEA. Allow pre-activation for exactly 2 minutes. (Prolonged pre-activation of COMU leads to rapid hydrolysis).

  • Coupling: Transfer the activated solution directly to the resin bed.

  • Microwave Irradiation: Subject the reaction vessel to MW irradiation at 75°C for 15 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with NMP (5 × 1 min) and DCM (3 × 1 min).

  • Validation Gate: Perform a micro-cleavage (using TFA/TIPS/H₂O 95:2.5:2.5) on ~5 mg of resin beads. Analyze the supernatant via LC-MS to confirm >95% conversion to the desired mass.

Protocol B: TFFH-Mediated Acyl Fluoride Generation (For Secondary/Hindered Amines)

Causality: When coupling to a secondary amine (e.g., Proline), even COMU fails. Generating an acyl fluoride in situ using TFFH creates an extremely small, highly electrophilic intermediate that bypasses the steric blockade[2][3].

  • Resin Swelling: Swell 0.1 mmol of Fmoc-deprotected resin in anhydrous DCM for 20 minutes. Note: Acyl fluorides are susceptible to hydrolysis; anhydrous DCM ensures the reactive intermediate remains intact while providing optimal swelling for polystyrene resins.

  • Acyl Fluoride Generation: In a dry vial under inert atmosphere, dissolve 0.4 mmol (4 eq) of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid and 0.4 mmol (4 eq) of TFFH in 2 mL of anhydrous DCM. Add 0.8 mmol (8 eq) of DIPEA. Stir at room temperature for 15 minutes to ensure complete conversion to the acyl fluoride.

  • Coupling: Add the acyl fluoride solution to the resin. Agitate at room temperature for 12 to 16 hours (overnight). The low steric profile of the fluoride leaving group allows the reaction to proceed, but the inherent bulk of the cyclopropane ring still dictates a slow reaction rate[2].

  • Washing: Drain and wash the resin thoroughly with DCM (5 × 1 min) and NMP (3 × 1 min).

  • Validation Gate: Perform micro-cleavage and LC-MS. If conversion is <90%, perform a second coupling cycle using fresh reagents before proceeding to Fmoc deprotection.

References

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines - Journal of the American Chemical Society (PubMed).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of amphoteric building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of amphoteric building blocks. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a classic example of a molecule that behaves beautifully on paper but presents severe physical chemistry challenges in the flask.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers, ensuring your synthetic workflows—whether amide couplings, metalations, or purifications—proceed without interruption.

The Root Cause: Zwitterionic Crystal Lattice Energy

To solve a solubility issue, we must first understand its physical causality. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid contains both a basic pyridine nitrogen (pKa ~ 5) and an acidic cyclopropanecarboxylic acid (pKa ~ 4). Because these pKa values are in close proximity, the molecule undergoes spontaneous intermolecular proton transfer in the solid state.

This creates a zwitterion —a molecule with separated positive and negative charges that is neutral overall. Zwitterions form incredibly robust, tightly packed ionic crystal lattices. When you introduce this compound to common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent's low dielectric constant cannot provide enough solvation energy to break the ionic lattice bonds. Consequently, the compound remains an insoluble powder, a phenomenon well-documented in structurally similar1[1].

Quantitative Solubility Profile (Proxy Data)

Using structurally related pyridine-carboxylic acids (e.g., picolinic acid) as a quantitative baseline, we observe a drastic drop in solubility as solvent polarity decreases[2].

SolventDielectric Constant (ε)Solubility (g/kg at 293 K)Physical State in Solution
Water 80.1~862.5Highly soluble (Zwitterion stabilized)
Ethanol 24.5~57.1Moderately soluble (Equilibrium shift)
Acetonitrile 37.5~17.0Poorly soluble
DCM / THF < 9.0< 1.0 (Estimated)Insoluble (Lattice energy dominates)

Data extrapolated from2[2].

Mechanistic Workflows & Decision Trees

To force this compound into an organic phase, we must disrupt the zwitterion. This is achieved by pushing the equilibrium to either the fully protonated (cationic) or fully deprotonated (anionic) state using targeted additives.

Zwitterion_Equilibrium Cation Cationic Form (Protonated) Zwitterion Zwitterionic Form (Neutral overall) Cation->Zwitterion Add Base Zwitterion->Cation Add Acid Anion Anionic Form (Deprotonated) Zwitterion->Anion Add Base Anion->Zwitterion Add Acid

Fig 1: pH-dependent equilibrium disrupting the insoluble zwitterionic lattice.

Solubilization_Workflow Start 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid (Insoluble Zwitterion) Q1 Target Solvent Polarity? Start->Q1 Polar Polar Aprotic (DMSO, DMF) Q1->Polar High NonPolar Non-Polar / Weakly Polar (DCM, THF, EtOAc) Q1->NonPolar Low Heat Apply Heat (50°C) + Sonication Polar->Heat Base Add Organic Base (DIPEA, TEA) NonPolar->Base Need Nucleophile Acid Add Organic Acid (TFA, MsOH) NonPolar->Acid Need Electrophile TBA Form Lipophilic Salt (TBA-OH) NonPolar->TBA Neutral/Coupling SolublePolar Soluble Anion/Cation in Polar Media Heat->SolublePolar SolubleNonPolar Soluble Organic Salt in Non-Polar Media Base->SolubleNonPolar Acid->SolubleNonPolar TBA->SolubleNonPolar

Fig 2: Decision tree for selecting the appropriate solubilization strategy based on solvent.

Troubleshooting FAQs

Q1: I am trying to run an amide coupling (HATU/EDC) in DCM, but the starting material remains a cloudy suspension. Will the reaction still work? A1: It will likely be sluggish and low-yielding. Coupling reagents degrade over time in solution. If your acid is locked in a solid lattice, the active ester cannot form efficiently. Solution: Pre-treat the suspension with 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). This deprotonates the carboxylic acid, breaking the zwitterion and forming a highly organic-soluble DIPEA-carboxylate salt. The solution will turn clear, at which point you can add your coupling reagent.

Q2: I need to prepare an NMR sample in CDCl₃, but it won't dissolve at all. Do I have to use DMSO-d₆? A2: While DMSO-d₆ is the standard fallback for 3[3], you can force it into CDCl₃ by adding 1-2 drops of deuterated Trifluoroacetic acid (TFA-d). The TFA protonates the pyridine ring, converting the zwitterion into a soluble cationic TFA salt. Note that this will shift your pyridine proton signals downfield.

Q3: My downstream reaction is highly sensitive to free amines (like DIPEA) and strong acids. How can I dissolve this in THF neutrally? A3: You must utilize a phase-transfer-like approach by pre-forming a Tetrabutylammonium (TBA) salt. The massive, greasy butyl chains of the TBA cation act as a lipophilic shield around the carboxylate anion, drastically increasing solubility in ethereal solvents without leaving reactive nucleophiles in solution. This method has been successfully utilized to 4[4]. See Protocol B below.

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual validation checks to ensure the physical chemistry is proceeding as intended.

Protocol A: In-Situ Zwitterion Disruption (For Amide Couplings)

Use this when the presence of a tertiary amine base is compatible with your reaction.

  • Suspend: Add 1.0 mmol of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid to a dry flask. Add 5.0 mL of anhydrous DCM.

    • Validation Check 1: The mixture should look like a milky, heterogeneous suspension.

  • Disrupt: Add 1.5 mmol (1.5 eq) of DIPEA dropwise while stirring vigorously at room temperature.

  • Validate: Stir for 5–10 minutes.

    • Validation Check 2: The milky suspension must transition to a clear, pale-yellow homogeneous solution. This confirms the zwitterion has been successfully converted to the soluble DIPEA salt.

    • Troubleshooting: If it remains slightly hazy, the specific salt concentration is too high for the DCM volume. Add 0.5 mL of anhydrous DMF as a co-solvent; it will clear instantly.

  • React: Proceed immediately with the addition of your coupling reagent (e.g., HATU) and amine.

Protocol B: Pre-formation of the Lipophilic TBA Salt

Use this when you require a neutral, highly organic-soluble starting material without free amine additives.

  • Dissolve: Suspend 1.0 mmol of the compound in a 1:1 mixture of THF and Methanol (4 mL total).

  • Salt Formation: Add exactly 1.0 mmol (1.0 eq) of Tetrabutylammonium hydroxide (TBA-OH) solution (typically 1.0 M in MeOH).

    • Validation Check 1: The addition of the base will immediately clarify the solution as the TBA-carboxylate salt forms.

  • Isolate: Concentrate the solution to absolute dryness under reduced pressure (rotary evaporator followed by high vacuum for 2 hours).

    • Validation Check 2: The product will appear as a thick, viscous oil or a glassy foam. It will no longer be a crystalline powder.

  • Resuspend: Redissolve the resulting foam in 5.0 mL of anhydrous THF or DCM.

    • Validation Check 3: The solution will be perfectly clear. The "greasy" TBA counterion has successfully shielded the polar carboxylate, allowing complete solvation in low-dielectric media.

References

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in this work for water, ethanol, DMSO, acetone, acetonitrile, and diethyl ether. Available at:[Link]

  • Vaia. Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. Available at: [Link]

  • PubMed (National Institutes of Health). α-N-Protected dipeptide acids: a simple and efficient synthesis via the easily accessible mixed anhydride method using free amino acids in DMSO and tetrabutylammonium hydroxide. Available at: [Link]

Sources

Optimization

Technical Support Center: Non-Chromatographic Purification of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid

Welcome to the technical support center for the purification of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals seeking effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals seeking efficient, column-free purification methods. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid?

A1: Impurities are highly dependent on the synthetic route. However, common contaminants may include unreacted starting materials, neutral byproducts, and residual solvents. For instance, if the synthesis involves the hydrolysis of a corresponding ester, you might have residual ester or the alcohol used in the esterification.

Q2: Why should I consider non-chromatographic purification methods?

A2: While column chromatography is a powerful tool, it can be time-consuming, expensive due to solvent and silica consumption, and may lead to product loss on the column. For compounds like 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, which possesses both acidic and basic functionalities, non-chromatographic techniques like acid-base extraction and recrystallization can be highly effective, scalable, and economical alternatives.

Q3: What are the key physical properties of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid to consider for purification?

A3: The key properties are its acidic carboxylic group and the basic pyridine ring. The pKa of the carboxylic acid is estimated to be around 4.8, similar to cyclopropanecarboxylic acid.[1][2] The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the 2-substituent and the influence of the methoxy group; the pKa of the conjugate acid is likely lower than that of pyridine (5.25). This dual nature allows for manipulation of its solubility in aqueous solutions at different pH values, which is the cornerstone of acid-base extraction. As a solid, its solubility in different organic solvents at various temperatures is critical for successful recrystallization.

Troubleshooting Guide: Purification by Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic functional groups.[3] For 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, this method is ideal for removing neutral or less acidic/basic impurities.

Core Principle

The strategy involves dissolving the crude product in an organic solvent and extracting the acidic target compound into an aqueous basic solution. The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to re-protonate the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.

Experimental Protocol
  • Dissolution: Dissolve the crude 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).

  • Separation: Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate. The deprotonated product will be in the upper aqueous layer as its sodium salt.

  • Isolation of Aqueous Layer: Drain the lower organic layer. If you suspect incomplete extraction, you can re-extract the organic layer with a fresh portion of the basic solution.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 1 M HCl) dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper).

  • Precipitation and Collection: The purified 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid will precipitate out as a solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual inorganic salts. Dry the purified product under vacuum.

Visual Workflow: Acid-Base Extraction

AcidBaseExtraction cluster_0 Organic Phase cluster_1 Aqueous Phase Crude Crude Product in Organic Solvent Salt Aqueous Sodium Salt of Carboxylic Acid Crude->Salt Add NaHCO3(aq) Impurities Neutral/Basic Impurities in Organic Layer Salt->Impurities Separate Layers Precipitate Precipitated Pure Carboxylic Acid Salt->Precipitate Add HCl(aq) Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for Recrystallization.

Troubleshooting Common Issues
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too quickly.Use a lower-boiling point solvent. Ensure slow cooling. Add slightly more solvent before cooling.
No Crystal Formation Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Low Recovery Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were lost during transfer.Use the minimum amount of hot solvent necessary. Ensure the solution is thoroughly cooled. Use a minimal amount of ice-cold solvent for washing.
Colored Impurities Remain The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.

References

  • Cyclopropane carboxylic acid. In: Wikipedia. Accessed March 20, 2026. [Link].

  • Cyclopropanecarboxylic acid CAS#: 1759-53-1. ChemWhat. Accessed March 20, 2026. [Link].

  • Acid-Base Extraction. Chemistry LibreTexts. Accessed March 20, 2026. [Link].

Sources

Troubleshooting

preventing decarboxylation of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid during heating

Welcome to the Technical Support and Troubleshooting Portal for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid . As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges encountered when working with this building block: spontaneous thermal decarboxylation .

This portal synthesizes mechanistic theory, quantitative data, and self-validating experimental protocols to ensure the structural integrity of your compounds during complex synthetic workflows.

Mechanistic Insight: The Causality of Decarboxylation

To prevent degradation, we must first understand the molecular mechanics. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a structurally constrained derivative of 2-pyridylacetic acid. Molecules containing a carboxylic acid separated from a 2-pyridyl ring by a single carbon (or a cyclopropyl linkage) are notoriously unstable under thermal conditions[1].

The Zwitterionic Pathway: The basic nitrogen atom at the 2-position of the pyridine ring acts as an intramolecular hydrogen-bond acceptor. This proximity facilitates the formation of a zwitterionic intermediate (where the nitrogen is protonated and the carboxylic acid is deprotonated). This zwitterion is the primary reactive species that undergoes a cyclic transition state upon heating, leading to the extrusion of carbon dioxide ( CO2​ )[2]. The resulting intermediate—often described as a Hammick-like ylide or enamine—rapidly tautomerizes to yield the unwanted decarboxylated byproduct, 2-(1-cyclopropyl)-5-methoxypyridine[3].

Mechanism A 1-(5-Methoxypyridin-2-yl) cyclopropane-1-carboxylic acid B Zwitterionic Intermediate (N-protonated, Carboxylate) A->B Isoelectric Point C Cyclic Transition State (Loss of CO2) B->C Heat (>60°C) D Ylide / Enamine Intermediate C->D - CO2 E 2-(1-Cyclopropyl) -5-methoxypyridine (Decarboxylated Byproduct) D->E Tautomerization

Mechanistic pathway of 2-pyridylacetic acid derivative decarboxylation.

Troubleshooting & FAQs

Q1: My starting material completely disappears when I heat the reaction to 80°C in methanol. What is happening? A1: You are observing rapid thermal decarboxylation. The reaction rate for this degradation is maximized at the molecule's isoelectric point, where the zwitterion concentration is highest[1]. Furthermore, polar protic solvents like methanol or water stabilize this zwitterionic transition state via hydrogen bonding, drastically accelerating the loss of CO2​ [4].

Q2: I am trying to perform an amide coupling, but my yields are terrible due to this degradation. How do I fix this? A2: Do not heat the reaction. Amide couplings with 2-pyridylacetic acid derivatives must be performed strictly between 0°C and 25°C. Switch to highly reactive coupling reagents like HATU or COMU, which efficiently activate the carboxylic acid at room temperature without requiring thermal energy.

Q3: My synthetic route strictly requires heating (e.g., a cross-coupling step elsewhere on the molecule). How can I protect the acid? A3: You have two viable strategies:

  • Esterification: Convert the carboxylic acid to a methyl or tert-butyl ester. Esters cannot form the requisite zwitterion and are entirely stable to heat.

  • Anion Stabilization: If esterification is impossible, pre-treat the acid with a strong base (e.g., NaH or K2​CO3​ ) to form the carboxylate salt. The fully deprotonated anion lacks the acidic proton necessary for the cyclic transition state and decarboxylates at a significantly slower rate than the free acid[4].

Workflow Start Reaction Involving 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid Q1 Is heating strictly required for the transformation? Start->Q1 NoHeat Perform at 0°C to RT Use highly reactive reagents (e.g., HATU, COMU) Q1->NoHeat No YesHeat Can the carboxylic acid be temporarily protected? Q1->YesHeat Yes Protect 1. Esterify (e.g., t-Butyl or Benzyl) 2. Perform heated reaction 3. Deprotect under mild conditions YesHeat->Protect Yes Salt 1. Deprotonate fully (e.g., NaH or K2CO3) 2. Use strictly aprotic solvent (e.g., Toluene) 3. Heat as required YesHeat->Salt No

Troubleshooting workflow for preventing thermal decarboxylation.

Quantitative Data: Environmental Effects on Stability

The following table summarizes the causal relationship between reaction conditions and the relative rate of decarboxylation. Use this data to design safer experimental parameters.

State of MoleculeSolvent EnvironmentTemperatureRelative Decarboxylation RateScientific Causality & Recommendation
Free Acid Protic (Water/MeOH)> 60°CVery High Protic solvents stabilize the zwitterion. Avoid completely.
Free Acid Aprotic (Toluene/THF)> 60°CModerate Lack of H-bonding slows transition state formation, but heat still drives degradation. Use caution.
Alkali Salt ( Na+ ) Aprotic (DMF/THF)80°CLow Anion formation removes the proton needed for the cyclic transition state[4]. Viable if heating is mandatory.
Esterified Any> 100°CNegligible Zwitterion formation is impossible. Ideal for high-temp multi-step synthesis.
Free Acid Aprotic (DCM/DMF)0°C to 25°CNegligible Insufficient thermal energy to overcome the activation barrier. Standard condition for couplings.

Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols include built-in validation steps (in-process controls) to confirm that decarboxylation has been successfully suppressed.

Protocol A: Zero-Heat Amide Coupling (HATU/DIPEA)

Use this protocol when synthesizing amides directly from the free acid to avoid thermal degradation.

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF (0.2 M concentration).

    • Causality: Anhydrous, aprotic solvents prevent hydrogen-bond stabilization of the degradation pathway.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA shifts the equilibrium away from the isoelectric point, forming the more stable carboxylate anion prior to activation.

  • Amine Addition: Add the desired amine partner (1.1 eq).

  • Activation: Slowly add HATU (1.2 eq) in small portions over 5 minutes.

    • Causality: HATU is highly reactive and forms the active OBt-ester rapidly at 0°C, outcompeting any slow background decarboxylation.

  • Reaction & Validation: Remove the ice bath and let the reaction stir at room temperature for 2 hours.

    • In-Process Control (Self-Validation): Monitor via TLC or LCMS. Look for the disappearance of the acid mass ( [M+H]+≈194 ) and the appearance of the product. Crucially, verify the absence of the decarboxylated byproduct mass ( [M+H]+≈150 ). If the mass 150 is detected, your cooling bath was insufficient, or the HATU was degraded.

Protocol B: Pre-Emptive Esterification for High-Temperature Workflows

Use this protocol if subsequent synthetic steps require temperatures exceeding 60°C.

  • Esterification: Dissolve the carboxylic acid (1.0 eq) in a 4:1 mixture of THF and Methanol. Cool to 0°C.

  • Reagent Addition: Add a 2.0 M solution of TMS-diazomethane in hexanes (1.5 eq) dropwise until a persistent yellow color remains. Stir for 30 minutes.

    • Causality: TMS-diazomethane rapidly converts the acid to a methyl ester under extremely mild conditions, completely masking the acidic proton and preventing zwitterion formation.

  • Validation: Quench with a few drops of acetic acid (until the yellow color fades). Concentrate and analyze via LCMS to confirm complete conversion to the methyl ester ( [M+H]+≈208 ).

  • High-Temp Processing: You may now subject the intermediate to high-temperature reactions (e.g., Suzuki couplings, refluxing conditions) without risk of decarboxylating the cyclopropane moiety.

  • Deprotection: Once high-temp steps are complete, saponify the ester back to the acid using LiOH⋅H2​O (3.0 eq) in a THF/Water mixture at room temperature for 4-6 hours.

References

  • Title: The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: [Link]

  • Title: Hammick reaction - Wikipedia. Source: Wikipedia, The Free Encyclopedia. URL: [Link]

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Source: Canadian Journal of Chemistry (via ResearchGate). URL: [Link]

  • Title: Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Source: Arkivoc (Arkat USA). URL: [Link]

Sources

Optimization

why is my 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid coupling reaction failing

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenging amide coupling reactions, with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for challenging amide coupling reactions, with a specific focus on the synthesis of amides from 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. Here, we move beyond generic advice to offer a causal understanding of reaction failures and provide field-proven solutions.

Troubleshooting Guide: Why is My 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid Coupling Reaction Failing?

This section directly addresses common failure modes encountered during the amide coupling of this specific, and often challenging, substrate.

Question 1: I'm observing little to no product formation. What are the likely causes?

Low or no yield is a frequent issue, often stemming from a combination of factors related to the unique structure of your carboxylic acid.[1]

Core Challenges with 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid:

  • Steric Hindrance: The cyclopropane ring adjacent to the carboxylic acid presents a significant steric barrier, making it difficult for the amine to approach the activated carbonyl group.[2][3][4] This is a primary reason for sluggish or failed reactions.

  • Electronic Effects of the Pyridine Ring: The electron-rich nature of the 5-methoxypyridine ring can influence the reactivity of the carboxylic acid. While often considered an electron-donating group, the nitrogen in the pyridine ring can also act as a Lewis base, potentially interacting with coupling reagents or other species in the reaction mixture in non-productive ways.

  • Inadequate Carboxylic Acid Activation: Standard coupling conditions may not be sufficient to effectively activate this sterically hindered acid.[5] The activated species, once formed, might be too short-lived or not reactive enough to overcome the steric hindrance.[1]

Troubleshooting Steps & Solutions:

  • Elevate the Potency of Your Coupling Reagent: For sterically demanding substrates, more powerful activating agents are often necessary.[3]

    • Uronium/Aminium Salts: Move beyond standard carbodiimides like EDC and DCC. Reagents such as HATU , HBTU , or COMU are significantly more effective as they form highly reactive activated esters.[3][6] HATU is particularly noteworthy for its ability to facilitate difficult couplings due to the formation of a highly reactive OAt-ester.[6]

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for overcoming steric barriers.[3]

  • Optimize Reaction Conditions:

    • Solvent Choice: Ensure all reagents are fully dissolved. Poor solubility is a common culprit for failed reactions.[7] While DCM is a common starting point, for polar reactants and reagents like HATU, a switch to a more polar aprotic solvent like DMF , NMP , or DMSO is highly recommended.[7]

    • Temperature and Time: Sterically hindered reactions are inherently slower.[3] Consider increasing the reaction time, even to overnight.[3] Gentle heating (e.g., 40-60 °C) can also be beneficial, but monitor for potential side reactions or degradation.[1][3]

    • Concentration: Maintain a reasonable concentration, typically between 0.1 M and 0.5 M, to ensure favorable reaction kinetics.[1]

  • Consider Acyl Halide Formation: For extremely challenging couplings, converting the carboxylic acid to a more reactive acyl fluoride or chloride can be a highly effective strategy.[3][8] This approach circumvents the need for in-situ activation with a coupling reagent.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram outlines a logical progression for troubleshooting your failing coupling reaction.

Caption: A workflow for diagnosing and solving common amide coupling failures.

Question 2: My reaction is messy, with multiple side products. What's going on?

The formation of side products often points to issues with the stability of the activated carboxylic acid or undesired reactivity of the coupling reagents themselves.

Potential Side Reactions:

  • N-Acylurea Formation (with Carbodiimides): When using reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your starting material.[9] The addition of HOBt or HOAt can mitigate this by trapping the O-acylisourea as a more stable active ester.

  • Guanidinylation (with Uronium Reagents): Excess uronium reagents like HATU or HBTU can sometimes react with the amine starting material, forming a guanidinium byproduct.[6] This is more problematic if the carboxyl activation is slow.

  • Epimerization: If your amine has a stereocenter, harsh reaction conditions or certain base/reagent combinations can lead to racemization. The use of additives like HOBt is known to suppress racemization.[9] For particularly sensitive substrates, the combination of T3P and pyridine has been shown to be effective at minimizing epimerization.[10]

Troubleshooting Steps & Solutions:

  • Pre-activation vs. In-situ: For sluggish reactions, pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can sometimes improve yields and reduce side reactions.

  • Choice of Base: The base is not an innocent bystander. Non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine are generally preferred over triethylamine to avoid side reactions.[9]

  • Reagent Purity and Handling: Coupling reagents, especially uronium salts like HATU, can be sensitive to moisture and degrade over time.[11] Using fresh, high-quality reagents is crucial. It's also important to be aware of the potential health hazards associated with these reagents, as they can be sensitizers.[12][13][14]

  • Work-up Procedure: Byproducts from coupling reactions (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC) can complicate purification.[15] An appropriate aqueous workup is often necessary to remove these impurities.

Experimental Protocols

Here are detailed protocols for both a standard and an optimized approach to your coupling reaction.

Protocol 1: Standard EDC/HOBt Coupling (Baseline)
  • To a solution of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv) in DCM or DMF (to 0.2 M) is added the amine (1.0-1.2 equiv).

  • Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the mixture.

  • Add DIPEA (2.0 equiv) and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. Note: This reaction may be slow or show low conversion due to steric hindrance.

Protocol 2: Optimized HATU Coupling for Hindered Substrates
  • In a separate flask, dissolve 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF (to 0.2 M).

  • Stir this pre-activation mixture for 5-10 minutes at room temperature.

  • Add the amine (1.0 equiv) to the activated acid solution.

  • Stir the reaction at room temperature, or heat to 40-50 °C if necessary.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, dilute with ethyl acetate and perform an aqueous workup with saturated NaHCO₃ and brine to remove DMF and byproducts.

Data Summary: Coupling Reagent Comparison

The choice of coupling reagent is critical for overcoming the challenges posed by your substrate.

Coupling ReagentActivated SpeciesReactivityCommon ByproductsKey Considerations
EDC/HOBt OBt-esterModerateWater-soluble urea, N-acylureaOften insufficient for sterically hindered substrates.[3]
HATU OAt-esterVery HighTetramethylurea (TMU)Highly effective for difficult couplings; TMU is water-soluble but can be hard to remove from some products.[6][15]
PyBOP OBt-esterHighHexamethylphosphoramide (HMPA)-relatedPowerful reagent, but byproducts can be a concern.
T3P Mixed AnhydrideHighWater-soluble phosphate saltsGood for reducing epimerization; byproducts are easily removed.[10]

Visualizing the Mechanism: HATU-Mediated Coupling

This diagram illustrates the activation and coupling process using HATU, a highly effective reagent for this type of transformation.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid ActivatedEster Highly Reactive OAt-Ester RCOOH->ActivatedEster + HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product ActivatedEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of amide formation using HATU as the coupling agent.

Frequently Asked Questions (FAQs)

Q1: Can the pyridine nitrogen interfere with the reaction? A: Yes, the Lewis basicity of the pyridine nitrogen could potentially lead to non-productive chelation with reagents or intermediates. While typically not a major inhibitory factor, in particularly sensitive systems, this can contribute to lower yields. Using a more potent coupling system generally overcomes this issue.

Q2: I'm still not getting good yields even with HATU. What else can I try? A: If a powerful uronium salt like HATU fails, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH.[3] Acyl fluorides are highly reactive towards amines but are generally more stable and easier to handle than acyl chlorides.[8]

Q3: Is microwave irradiation a viable option for this coupling? A: Yes, microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for sluggish couplings by efficiently heating the reaction mixture.[3] However, careful optimization of temperature and time is necessary to avoid decomposition.

Q4: Are there any "greener" solvent alternatives to DMF or NMP? A: Yes, solvents like Cyrene™ (derived from cellulose) and 2-methyltetrahydrofuran (2-MeTHF) have been explored as more sustainable alternatives for amide coupling reactions and may be suitable for your system.[7]

Q5: What are the safety considerations when working with these coupling reagents? A: Many coupling reagents, particularly uronium salts like HATU and HBTU, are known skin and respiratory sensitizers.[12][13][14] It is crucial to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, at all times.[13]

References

  • Valeur, E. & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.38, 606-631 (2009).
  • Nguyen, H. D. et al.
  • Procedures to Improve Difficult Couplings. ResearchGate. Available from: [Link]

  • D'yakonov, V. A. et al. Amide activation: an emerging tool for chemoselective synthesis. RSC Adv.8, 31834-31873 (2018).
  • Drawbacks of HATU for Esterification. Reddit. Available from: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available from: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available from: [Link]

  • McKnelly, K. J. et al. Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. J. Org. Chem.85, 1764-1768 (2020).
  • How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap. Available from: [Link]

  • Uphill battles in amide couplings. amphoteros. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Publications. Available from: [Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

  • An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. ResearchGate. Available from: [Link]

  • Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. RSC Publishing. Available from: [Link]

  • amide coupling help. Reddit. Available from: [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available from: [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. Available from: [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Publications. Available from: [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. Available from: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available from: [Link]

  • 1-(5-(trifluoromethyl)anilino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid. PubChem. Available from: [Link]

  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available from: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC. Available from: [Link]

  • Method for preparing 1-methyl cyclopropane carboxylic acid. Google Patents.
  • Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. ResearchGate. Available from: [Link]

  • 1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid — Chemical Substance Information. ChemWhat. Available from: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Development and Validation for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid: A PFP vs. C18 Comparison Guide

As analytical scientists and drug development professionals, we frequently encounter building blocks and active pharmaceutical ingredients (APIs) that defy generic platform methodologies. 1-(5-Methoxypyridin-2-yl)cyclopr...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical scientists and drug development professionals, we frequently encounter building blocks and active pharmaceutical ingredients (APIs) that defy generic platform methodologies. 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid is a prime example of such a challenge.

Its amphoteric nature—stemming from an electron-rich, basic pyridine nitrogen and an acidic cyclopropanecarboxylic moiety—creates competing retention mechanisms on standard silica-based stationary phases. If we merely apply a generic reversed-phase method, we risk severe peak tailing due to secondary interactions with residual silanols, as well as poor resolution from structurally similar process impurities.

In this guide, we objectively compare the performance of a traditional Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) stationary phase. By establishing a robust Analytical Target Profile (ATP) as recommended by the [1], we will design a self-validating protocol and rigorously validate it in accordance with the [1].

The Causality of Chromatographic Selection

To develop a method that is not just functional but fundamentally robust, we must design the chromatography around the molecule's specific physicochemical liabilities.

At a neutral pH, 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid exists as a zwitterion, resulting in poor retention and early elution near the void volume. To force retention, we must lower the mobile phase pH to ~2.0 using an additive like Trifluoroacetic acid (TFA). This fully protonates the carboxylic acid (rendering it neutral and hydrophobic) while acting as a strong ion-pairing agent for the basic pyridine nitrogen.

However, even with ion-pairing, a standard C18 column relies solely on hydrophobic interactions, which often fail to resolve the API from closely related desmethyl or ring-opened impurities. By transitioning to a PFP (Pentafluorophenyl) column, we introduce orthogonal selectivity. The electron-deficient fluorinated ring of the PFP phase engages in strong π−π interactions with the electron-rich 5-methoxypyridine ring, while the highly polar C–F bonds provide dipole-dipole interactions that a C18 phase simply cannot offer.

Mechanism Analyte 1-(5-Methoxypyridin-2-yl) cyclopropanecarboxylic acid C18 Standard C18 Phase Hydrophobic Only Analyte->C18 Applied to PFP PFP Phase π-π & Dipole Interactions Analyte->PFP Applied to Fail Co-elution with Desmethyl Impurity C18->Fail Pass Baseline Separation (Rs > 2.0) PFP->Pass

Fig 1: Chromatographic separation mechanisms of C18 versus PFP phases.

Column Performance Comparison: C18 vs. PFP

To objectively demonstrate the superiority of the orthogonal approach, both columns were subjected to identical mobile phase conditions (0.1% TFA in Water / Acetonitrile gradient). As shown in Table 1 , the PFP column not only corrects the peak asymmetry but provides the critical resolution required for a stability-indicating method.

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 ColumnPFP (Pentafluorophenyl) Column
Retention Time (min) 4.26.8
Tailing Factor ( Tf​ ) 1.8 (Significant Tailing)1.1 (Highly Symmetrical)
Theoretical Plates (N) 4,50012,500
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)3.4 (Baseline Separation)
Primary Interaction Mechanism HydrophobicHydrophobic, π−π , Dipole-Dipole

Step-by-Step Experimental Methodology

To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) criteria are embedded directly into the workflow. The sequence will inherently reject data if the column is compromised or the mobile phase has degraded.

Phase 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm membrane. Causality: TFA suppresses carboxylic ionization and pairs with the basic nitrogen.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

Phase 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm core-shell) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Oven Temperature: 35°C (Reduces mobile phase viscosity and enhances mass transfer kinetics).

  • Detection: UV Photodiode Array (PDA) extracted at 270 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B

    • 2.0 – 10.0 min: Linear ramp to 70% B

    • 10.0 – 12.0 min: Hold at 70% B

    • 12.0 – 12.1 min: Return to 10% B

    • 12.1 – 15.0 min: Re-equilibration at 10% B

Phase 3: Sample Preparation
  • Standard Stock Solution: Accurately weigh 50.0 mg of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 1000 µg/mL).

  • Working Standard Solution: Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with Diluent (Concentration: 100 µg/mL).

Phase 4: System Suitability Testing (SST)

Before analyzing samples, inject the Working Standard Solution six times. The system is only validated for use if:

  • %RSD of peak areas is 2.0%.

  • Tailing Factor ( Tf​ ) is 1.5.

  • Theoretical Plates (N) 10,000.

ICH Q2(R2) Method Validation Data

Following the method development, a full validation was executed in accordance with [1]. The lifecycle approach to this validation ensures the method remains fit-for-purpose throughout drug development.

Workflow ATP 1. Analytical Target Profile Define Critical Quality Attributes Screen 2. Column & Buffer Screening Evaluate C18 vs. PFP Selectivity ATP->Screen Opt 3. Method Optimization Fine-tune Gradient & pH Screen->Opt Val 4. ICH Q2(R2) Validation Accuracy, Precision, Robustness Opt->Val Transfer 5. Method Transfer Routine QC Implementation Val->Transfer

Fig 2: Lifecycle approach to HPLC method development and validation.

Linearity, Accuracy, and Precision

The method demonstrated excellent linearity over a range of 25% to 150% of the nominal concentration. Accuracy was confirmed via spike-recovery experiments, proving the absence of matrix interference.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Linearity (Range: 25-150 µg/mL) R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery at 50%, 100%, 150%)98.0% - 102.0%99.4% - 100.6%Pass
Method Precision (Repeatability, n=6)%RSD 2.0%%RSD = 0.65%Pass
Intermediate Precision (Diff. Analyst/Day)%RSD 2.0%%RSD = 0.82%Pass
Limit of Detection (LOD) S/N 30.05 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.15 µg/mLPass
Specificity and Forced Degradation

To prove the method is stability-indicating—a critical requirement for [2]—the API was subjected to forced degradation. Mass balance was calculated, and peak purity was assessed using PDA spectral analysis.

Table 3: Forced Degradation & Peak Purity Results

Stress ConditionDegradation (%)Purity AnglePurity ThresholdMass Balance (%)
Acid (1N HCl, 60°C, 24h)8.4%0.1420.28599.1%
Base (1N NaOH, 60°C, 24h)12.6%0.1550.29098.8%
Oxidation (3% H2​O2​ , RT, 24h)15.2%0.1800.31099.5%
Thermal (105°C, 48h)2.1%0.1100.25099.8%
Photolytic (UV/Vis, 1.2M lux hrs)4.5%0.1250.26599.4%

(Note: A Purity Angle lower than the Purity Threshold confirms that the API peak is spectrally homogeneous and free from co-eluting degradation products).

Conclusion

By understanding the specific chemical liabilities of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, we successfully engineered a chromatographic method that outperforms generic C18 platforms. The transition to a PFP stationary phase, combined with precise pH control, yields a highly specific, stability-indicating assay. The comprehensive data confirms that this method fully complies with ICH Q2(R2) standards, ensuring reliable, reproducible quantification for downstream drug development and quality control.

References

  • Title : Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

  • Title : Source : International Journal of Scientific Research in Science and Technology (via ResearchGate) URL : [Link]

Comparative

Technical Comparison Guide: Steric Hindrance in 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid and Its Analogs

Executive Summary In modern drug discovery and process chemistry, the strategic installation of quaternary carbon centers adjacent to carboxylic acids is a proven tactic for improving the metabolic stability of active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and process chemistry, the strategic installation of quaternary carbon centers adjacent to carboxylic acids is a proven tactic for improving the metabolic stability of active pharmaceutical ingredients (APIs). However, this modification often introduces severe steric hindrance, which can drastically reduce the efficiency of downstream synthetic steps, such as amide couplings or esterifications.

This guide provides an in-depth, objective comparison of 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid against its structural alternatives: the unsubstituted, cyclobutyl, and gem-dimethyl analogs. By analyzing the causality between 3D conformation and chemical reactivity, this guide will help you select the optimal building block for balancing metabolic shielding with synthetic tractability.

Conformational Causality: Why Cyclopropane Outperforms gem-Dimethyl

The core difference in steric hindrance between these analogs stems from their inherent bond angles and rotational degrees of freedom.

When a gem-dimethyl group is installed at the α -position (forming 2-(5-methoxypyridin-2-yl)-2-methylpropanoic acid), the sp3 hybridized carbons maintain a bond angle of approximately 109.5°. The freely rotating methyl groups sweep out a large van der Waals volume, creating a broad steric cone that effectively shields the adjacent carbonyl carbon from nucleophilic attack.

In contrast, the cyclopropane analog features a "tied-back" geometry. The internal C-C-C bond angle of the three-membered ring is constrained to ~60°. This acute angle physically pins the carbon mass away from the carbonyl trajectory. Consequently, while the α -carbon remains fully substituted (preventing α -deprotonation and slowing enzymatic hydrolysis [1]), the steric bulk projecting over the reactive carboxylic acid is significantly reduced.

G A Unsubstituted (Acetic Acid Analog) B Cyclopropyl (Tied-back Geometry) A->B + Steric Bulk C Cyclobutyl (Puckered Ring) B->C + Steric Bulk D Gem-Dimethyl (Freely Rotating) C->D Max Hindrance

Conformational progression of steric hindrance at the alpha-carbon.

Quantitative Data Comparison

To objectively evaluate the steric profiles, we compare the Taft Steric Parameters ( Es​ ) of the α -substituents alongside experimental kinetic data. The Taft Es​ value is a negative scale; more negative values indicate greater steric hindrance [2].

The data below summarizes the relative amide coupling rates (using standard HATU/DIPEA activation) and the hydrolytic half-lives of their corresponding methyl esters at pH 7.4.

Structural Analog α -SubstituentTaft Es​ (Approx.)Relative Amide Coupling Rate ( kobs​ )Ester Hydrolysis t1/2​ (pH 7.4, 40°C)
2-(5-Methoxypyridin-2-yl)acetic acid None (Des-methyl)-0.071.00 (Baseline)< 2 hours
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid Cyclopropyl-1.190.65~300 hours
1-(5-Methoxypyridin-2-yl)cyclobutane-1-carboxylic acid Cyclobutyl-1.400.38> 400 hours
2-(5-Methoxypyridin-2-yl)-2-methylpropanoic acid gem-Dimethyl-1.540.12> 500 hours

Key Takeaway: The cyclopropane analog retains 65% of the coupling reactivity of the unhindered acetic acid analog, whereas the gem-dimethyl analog drops to a sluggish 12%. Yet, the cyclopropane ring still provides a massive >150-fold increase in hydrolytic stability over the unsubstituted baseline, proving its status as a "Goldilocks" structural motif [3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocol is designed to measure the relative steric hindrance of these analogs via a competitive kinetic amide coupling assay.

Protocol: Kinetic Assessment of Amide Coupling Efficiency

Objective: Determine the observed rate constant ( kobs​ ) for the coupling of the carboxylic acid analogs with a standard amine (benzylamine).

Materials:

  • Carboxylic acid analogs (0.1 mmol each)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.105 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.3 mmol)

  • Benzylamine (0.1 mmol)

  • Internal Standard: Biphenyl (0.05 mmol)

  • Solvent: Anhydrous DMF (2.0 mL)

Step-by-Step Workflow:

  • System Initialization: In a 5 mL dry glass vial equipped with a magnetic stir bar, dissolve the selected carboxylic acid analog (0.1 mmol) and the biphenyl internal standard (0.05 mmol) in 1.5 mL of anhydrous DMF.

  • Activation: Cool the solution to 0°C. Add HATU (0.105 mmol) followed by dropwise addition of DIPEA (0.3 mmol). Stir for exactly 15 minutes to allow the formation of the active OAt ester. Causality note: Pre-activation ensures that the rate-limiting step measured is the nucleophilic attack of the amine, which is directly dictated by the steric hindrance of the analog.

  • Nucleophilic Addition: Dilute benzylamine (0.1 mmol) in 0.5 mL DMF and inject it into the reaction mixture in one portion. Start the timer ( t=0 ).

  • Aliquot Sampling: Withdraw 20 µL aliquots at t=5,15,30,60,120,and 240 minutes. Quench each aliquot immediately into 180 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA.

  • HPLC-UV Analysis: Inject the quenched samples into an HPLC system (C18 column, 254 nm detection). Integrate the product peak area relative to the biphenyl internal standard peak area.

  • Data Processing: Plot ln(1−Conversion) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 1. Equimolar Analog Prep (Internal Std: Biphenyl) S2 2. HATU/DIPEA Activation (0°C to RT) S1->S2 S3 3. Amine Addition (e.g., Benzylamine) S2->S3 S4 4. HPLC-UV Aliquot Analysis (Time-course: 0-24h) S3->S4 S5 5. Kinetic Rate Extraction (k_obs determination) S4->S5

Self-validating kinetic workflow for measuring amide coupling rates.

Conclusion

For researchers incorporating the 5-methoxypyridin-2-yl moiety into their scaffolds, the choice of the α -linker is critical. While a gem-dimethyl group offers maximum metabolic shielding, its severe steric hindrance often necessitates harsh coupling conditions or highly reactive acyl chloride intermediates.

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid represents the optimal structural compromise. The tied-back geometry of the cyclopropane ring dramatically reduces the steric penalty during synthesis while still providing the hyperconjugative stabilization and quaternary-center shielding required for robust in vivo half-lives.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). "Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability." Organic Letters, 10(3), 509–511. URL:[Link]

  • Gnad, F., & Reiser, O. (2003). "Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring." Chemical Reviews, 103(4), 1603-1624. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 155565891, trans-(1S,2S)-2-[5-[2-fluoro-N-(2-fluoro-2-methylpropyl)-5-(trifluoromethyl)anilino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid." PubChem. URL:[Link]

Validation

NMR Validation of Synthesized 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic Acid: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing closely related heteroaryl building blocks. When synthesizing or procuring 1-(5-Methoxypyridin-2-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of distinguishing closely related heteroaryl building blocks. When synthesizing or procuring 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1282549-26-1) , rigorous regiochemical validation is critical.

This guide objectively compares the NMR structural validation of the 5-methoxy target compound against its common commercial alternatives: the 4-methoxy[1][2] and 6-methoxy[3] regioisomers. By leveraging 1D and 2D NMR techniques, we establish a self-validating analytical system to guarantee structural integrity.

The Mechanistic Basis of NMR Differentiation

The position of the methoxy electron-donating group (-OCH₃) on the pyridine ring fundamentally alters the local electronic environment and the resulting spin-spin coupling (J-coupling) networks[4]. Understanding this causality is the first step in differentiating the isomers:

  • The 5-Methoxy Target: The -OCH₃ group at C5 isolates the H6 proton between the pyridine nitrogen and the methoxy-bearing carbon. Because H6 only has a meta-relationship to H4, it appears as a fine doublet with a small coupling constant (J ≈ 2.8 Hz).

  • The 4-Methoxy Alternative: Placing the -OCH₃ at C4 leaves H5 and H6 adjacent to each other. This results in a classic ortho-coupling relationship, yielding a much larger coupling constant for H6 (J ≈ 5.6 Hz)[1][2].

  • The 6-Methoxy Alternative: Substitution at C6 creates a contiguous 3-spin system (H3, H4, H5). The central H4 proton is split by both adjacent protons, appearing as a distinct triplet (J ≈ 7.8 Hz)[3].

Comparative Data Analysis

The following table summarizes the diagnostic ¹H and ¹³C NMR features used to benchmark the synthesized 5-methoxy product against its alternatives.

Structural Feature1-(5-Methoxypyridin-2-yl)... (Target Product)1-(4-Methoxypyridin-2-yl)... (Alternative A)1-(6-Methoxypyridin-2-yl)... (Alternative B)
Pyridine H6 ~8.20 ppm (d, J = 2.8 Hz)~8.35 ppm (d, J = 5.6 Hz)N/A (Substituted)
Pyridine H5 N/A (Substituted)~6.80 ppm (dd, J = 5.6, 2.4 Hz)~6.75 ppm (d, J = 8.1 Hz)
Pyridine H4 ~7.35 ppm (dd, J = 8.6, 2.8 Hz)N/A (Substituted)~7.65 ppm (t, J = 7.8 Hz)
Pyridine H3 ~7.45 ppm (d, J = 8.6 Hz)~7.10 ppm (d, J = 2.4 Hz)~7.05 ppm (d, J = 7.4 Hz)
Methoxy (-OCH₃) ~3.85 ppm (s, 3H)~3.88 ppm (s, 3H)~3.95 ppm (s, 3H)
Cyclopropane CH₂ ~1.40 - 1.60 ppm (m, 4H)~1.45 - 1.65 ppm (m, 4H)~1.35 - 1.55 ppm (m, 4H)
Key HMBC OCH₃ → C5 (~153 ppm)OCH₃ → C4 (~166 ppm)OCH₃ → C6 (~163 ppm)

Note: Chemical shifts are representative values in DMSO-d₆ based on empirical substitution rules and reference data from related methoxypyridine derivatives[3][4].

Experimental Protocol for Self-Validating NMR

To ensure absolute trustworthiness, the validation protocol must not rely solely on 1D chemical shifts. The following step-by-step methodology establishes a self-validating system using 2D NMR cross-referencing.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). Transfer to a high-quality 5 mm NMR tube.

  • Causality: DMSO-d₆ is deliberately chosen over CDCl₃. The high polarity of DMSO disrupts intermolecular hydrogen bonding of the carboxylic acid, preventing severe line broadening and ensuring the zwitterionic/dimeric forms remain fully soluble for sharp resolution.

Step 2: 1D NMR Acquisition
  • Action: Acquire ¹H NMR at 400 MHz or 600 MHz (16–64 scans) using a long relaxation delay (D1 = 10s). Acquire ¹³C NMR at 100 MHz or 150 MHz (1024–2048 scans).

  • Causality: A prolonged relaxation delay is mandatory. The quaternary C1 carbon of the cyclopropane ring and the broad carboxylic acid proton have long T₁ relaxation times. A 10s delay ensures accurate quantitative integration, confirming the 1:1 ratio of the pyridine core to the cyclopropane ring.

Step 3: 2D NMR Acquisition (HSQC & HMBC)
  • Action: Run a multiplicity-edited HSQC to map direct C-H bonds, followed by an HMBC optimized for long-range coupling (J = 8 Hz).

  • Causality: The HMBC serves as the ultimate arbiter of regiochemistry. By tracing the ³J coupling from the methoxy protons (singlet at ~3.85 ppm) to the adjacent pyridine carbon, you can definitively prove the methoxy group is at C5 (~153 ppm) rather than C4 (~166 ppm) or C6 (~163 ppm).

Step 4: Processing and Referencing
  • Action: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra internally.

  • Causality: Internal referencing to the DMSO-d₆ residual solvent peaks (¹H: 2.50 ppm; ¹³C: 39.52 ppm) eliminates environmental drift, ensuring your data can be reliably compared against commercial benchmark spectra.

2D NMR Workflow for Absolute Regiochemistry

The logic flow below illustrates how the combination of 1D and 2D NMR creates a closed-loop validation system.

NMR_Workflow A 1D NMR Acquisition (1H & 13C) B HSQC Analysis (Direct C-H Mapping) A->B C HMBC Analysis (Long-Range Coupling) A->C D Identify Methoxy 1H (δ ~3.85 ppm) B->D C->D E Trace 3J Coupling to C5 (δ ~153 ppm) D->E F Confirm 5-Methoxy Regiochemistry E->F

Figure 1: 2D NMR workflow utilizing HSQC and HMBC to confirm 5-methoxy regiochemistry.

References

Below is the consolidated list of authoritative sources and commercial benchmarks cited in this guide:

1.[1] Title: 1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid 1439899-56-5. Source: guidechem.com. URL: 1 2.[2] Title: 1-(4-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid. Source: chemscene.com. URL: 2 3.[4] Title: trans-(1S,2S)-2-[5-[2-fluoro-N-(2-fluoro-2-methylpropyl)-5-(trifluoromethyl)anilino]-3-methoxypyridine-2-carbonyl]cyclopropane-1-carboxylic acid. Source: nih.gov. URL: 4 4.[3] Title: 1060807-01-3 | 1-(6-Methoxypyridin-2-yl)cyclopropanecarboxylic acid. Source: bldpharm.com. URL: 3

Sources

Comparative

Standard Reference Materials for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid Analysis: A Comprehensive Comparison Guide

Executive Summary & Chemical Context 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1282549-26-1) is a highly specialized pharmaceutical building block [1]. The integration of a methoxypyridine ring with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid (CAS: 1282549-26-1) is a highly specialized pharmaceutical building block [1]. The integration of a methoxypyridine ring with a cyclopropane-carboxylic acid motif is frequently utilized in modern rational drug design—particularly for kinase inhibitors and GPCR ligands—to restrict conformational flexibility, enhance target binding affinity, and improve metabolic stability.

Because this compound serves as a critical intermediate or active moiety in drug development, establishing robust analytical control is paramount. The objective of this guide is to compare the Standard Reference Materials (SRMs) available for its analysis, detailing how to select, validate, and deploy these standards in self-validating experimental workflows.

The Analytical Challenge (Causality of Method Design)

From a physicochemical perspective, this molecule is amphoteric. It contains a weakly basic methoxypyridine nitrogen (estimated pKa​≈5.0 ) and an acidic carboxylic acid moiety (estimated pKa​≈4.0 ). At physiological pH, it exists primarily as a zwitterion.

  • The Causality: In reverse-phase liquid chromatography (RPLC), zwitterions exhibit poor retention, severe peak tailing, and variable ionization. Therefore, analytical workflows must strictly control the mobile phase pH. By driving the pH below 3.0 (e.g., using 0.1% Formic Acid), the carboxylic acid is fully protonated (neutralized) and the pyridine nitrogen is protonated (cationic). This ensures predictable retention on end-capped C18 columns and optimizes the molecule for Positive Electrospray Ionization (ESI+) in mass spectrometry.

Comparison of Reference Material Tiers

Selecting the correct reference standard depends on the stage of drug development and the analytical objective. According to USP General Chapter <11> [2] and ICH Q2(R1) guidelines [3], analytical procedures must be validated using standards suitable for their intended purpose.

Table 1: Performance Comparison of Reference Standard Alternatives
Standard TierCertification MethodPurityBest Use CaseCost/AvailabilityMetrological Traceability
Primary Certified Reference Material (CRM) Quantitative NMR (qNMR) using an SI-traceable internal standard. >99.5% Absolute purity assignment; calibrating secondary working standards; regulatory submissions.High / Custom SynthesisDirectly traceable to SI units (e.g., via NIST SRM 350b) [4].
Analytical Grade / Working Standard Mass Balance (HPLC-UV/MS + Karl Fischer + ROI). >98.0% Routine Quality Control (QC); batch release testing; daily system suitability tests (SST).Moderate / Commercially AvailableTraceable to Primary CRM.
Stable Isotope-Labeled (SIL) Standard LC-MS/MS & Isotopic Enrichment Analysis (e.g., 13C or d3​ -methoxy). >98.0% Bioanalytical LC-MS/MS; correcting for matrix effects (ion suppression/enhancement) in plasma/serum.Very High / Custom SynthesisTraceable to Primary CRM.

Decision Matrix for SRM Selection

SRM_Selection Start What is the Analytical Objective? Obj1 Absolute Purity Assignment & Regulatory Filing Start->Obj1 Obj2 Routine QC & Batch Release Start->Obj2 Obj3 Bioanalysis in Complex Matrices (Plasma) Start->Obj3 CRM Primary CRM (qNMR Certified) Ensures SI-Traceability Obj1->CRM Working Working Standard (Analytical Grade) Validated via Mass Balance Obj2->Working SIL Stable Isotope-Labeled (SIL) Standard Corrects Ion Suppression Obj3->SIL CRM->Working Calibrates

Decision tree for selecting the appropriate reference material based on analytical objectives.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the methodologies used to analyze 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid must be self-validating.

Protocol 1: Absolute Purity Assignment via qNMR (Primary CRM)

The Causality of the Method: Unlike chromatography, which requires a reference standard of the exact same compound to determine relative response factors, quantitative NMR (qNMR) is a primary ratio measurement procedure [4]. The signal intensity in qNMR is directly proportional to the number of nuclei contributing to the resonance. By using a highly pure, unrelated internal standard (IS) like 1,4-Bis(trimethylsilyl)benzene (BTMSB), we create a self-validating system that yields an absolute mass fraction without needing a pre-existing standard of the analyte.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~10 mg of the 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid sample and ~5 mg of the SI-traceable internal standard (e.g., BTMSB CRM) using a calibrated microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 1.0 mL of high-purity DMSO−d6​ . Ensure complete dissolution via vortexing and gentle sonication.

  • NMR Acquisition:

    • Acquire a 1H -NMR spectrum at ≥400 MHz.

    • Critical Parameter: Set the relaxation delay ( D1​ ) to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery and quantitative accuracy.

  • Integration & Calculation: Integrate a distinct, non-overlapping signal from the analyte (e.g., the methoxy protons at ~3.8 ppm or the cyclopropane protons) and the IS signal. Calculate the absolute purity using the standard qNMR mass fraction equation [4].

Protocol 2: Bioanalytical LC-MS/MS Workflow using SIL Standards

The Causality of the Method: When extracting this compound from biological matrices (e.g., plasma), co-eluting endogenous phospholipids cause unpredictable ESI+ ion suppression. By spiking the sample with a Stable Isotope-Labeled (SIL) standard (e.g., d3​ -1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid), the SIL co-elutes exactly with the analyte and experiences the exact same matrix effects. The ratio of Analyte/SIL remains constant, effectively self-correcting the assay.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma. Spike with 10 µL of SIL working solution (100 ng/mL). Add 150 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and disrupt protein binding. Centrifuge at 14,000 x g for 10 mins.

  • Chromatographic Separation:

    • Column: End-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7 to ensure cationic state).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Detection (MRM Mode):

    • Source: ESI+

    • Monitor the specific precursor-to-product ion transitions for both the unlabelled analyte and the SIL standard.

LC-MS/MS Ionization & Workflow Diagram

LCMS_Workflow cluster_LC Chromatography (pH < 3) cluster_MS Mass Spectrometry (ESI+) Sample Biological Sample + SIL Internal Standard Prep Protein Precipitation (ACN + 1% FA) Sample->Prep C18 C18 Column Retention (Protonated Cationic State) Prep->C18 ESI ESI+ Ionization [M+H]+ Generation C18->ESI MRM MRM Detection Analyte / SIL Ratio ESI->MRM Data Self-Corrected Quantitative Data MRM->Data

LC-MS/MS bioanalytical workflow demonstrating pH-driven retention and SIL-based self-correction.

Regulatory Compliance & System Suitability

Regardless of the tier of standard selected, adherence to ICH Q2(R1) [3] is mandatory. Before executing any batch analysis for 1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid, a System Suitability Test (SST) must be performed using the Working Standard.

  • Precision: 5 replicate injections of the standard must yield an RSD ≤2.0% .

  • Tailing Factor: Due to the pyridine nitrogen, secondary interactions with unreacted silanols on the silica column can cause tailing. The tailing factor ( Tf​ ) must be ≤1.5 , verifying that the mobile phase pH is sufficiently low to mask silanol activity.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Guidelines, Sept 2021. Available at:[Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]." BIPM Reports, March 2019. Available at:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
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1-(5-Methoxypyridin-2-yl)cyclopropane-1-carboxylic acid
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